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  • Product: trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
  • CAS: 1177198-30-9

Core Science & Biosynthesis

Foundational

Architectural Mastery in Medicinal Chemistry: A Technical Guide to trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Executive Summary: Escaping "Flatland" in Drug Discovery Modern medicinal chemistry is undergoing a paradigm shift from flat, two-dimensional (sp²-rich) aromatic rings to complex, three-dimensional (sp³-rich) architectur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping "Flatland" in Drug Discovery

Modern medicinal chemistry is undergoing a paradigm shift from flat, two-dimensional (sp²-rich) aromatic rings to complex, three-dimensional (sp³-rich) architectures. This transition to 3D fragment-based drug discovery (FBDD) significantly improves target specificity, reduces off-target toxicity, and enhances pharmacokinetic profiles. The piperidine nucleus remains one of the most ubiquitous and privileged heterocyclic scaffolds in FDA-approved drugs[1][2].

Within this chemical space, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine emerges as a highly versatile, bifunctional building block. By offering orthogonal reactivity vectors (a primary amine and a primary alcohol) anchored to a conformationally predictable trans-3,4-disubstituted piperidine ring, this intermediate is heavily utilized in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and selective serotonin reuptake inhibitors (SSRIs)[3][4].

Physicochemical & Structural Profiling

To effectively utilize this scaffold in hit-to-lead optimization, we must first establish its quantitative physicochemical parameters. The data below summarizes the core properties that dictate its behavior in both synthetic workflows and biological environments, as verified by structural databases like 5[5] and 6[6].

PropertyValue
Chemical Name trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
CAS Registry Numbers 1177198-30-9, 1260670-31-2
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Stereochemistry trans (Relative configuration: 3R, 4R or 3S, 4S)
Hydrogen Bond Donors (HBD) 2 (Primary amine, Primary alcohol)
Hydrogen Bond Acceptors (HBA) 3 (Amine, Alcohol, Piperidine nitrogen)
Topological Polar Surface Area ~49.5 Ų

Stereochemical Rationale: The trans-3,4-Disubstituted Pharmacophore

The specific utility of this compound lies in its trans stereochemistry. In a standard piperidine chair conformation, the trans-3,4-disubstitution allows both the 3-hydroxymethyl and 4-amino groups to adopt a diequatorial conformation .

Causality in Drug Design: Why is the diequatorial arrangement critical?

  • Steric Relief: It minimizes 1,3-diaxial interactions that would otherwise destabilize the ring, ensuring a rigid, predictable 3D vector for pharmacophore mapping.

  • Target Engagement: The spatial relationship mimics the binding topology of several endogenous neurotransmitters and successful synthetic drugs. For instance, the blockbuster antidepressant (−)-paroxetine relies entirely on a trans-3,4-disubstituted piperidine scaffold to achieve its potent selective serotonin reuptake inhibition (SSRI)[3][7].

By starting with a pre-configured trans scaffold, medicinal chemists bypass complex, low-yielding asymmetric hydrogenation steps during late-stage synthesis[4].

Visualizing the Synthetic Workflow

The true power of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is its modularity. The three distinct functional groups—the primary amine, the primary alcohol, and the benzyl-protected secondary amine—can be functionalized orthogonally.

PiperidineWorkflow A trans-4-Amino-1-benzyl- 3-hydroxymethyl piperidine B Amide Coupling (4-Amino Functionalization) A->B HATU, DIPEA R1-COOH C Etherification (3-Hydroxymethyl Functionalization) A->C NaH, R2-X D N-Debenzylation (Pd/C, H2) B->D Hydrogenolysis C->D Hydrogenolysis E Target Drug Candidate (Kinase/GPCR Ligand) D->E Scaffold Assembly

Figure 1: Modular synthetic workflow for functionalizing the piperidine scaffold.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following methodologies detail the orthogonal functionalization of this scaffold.

Protocol A: Chemoselective Amide Coupling at the 4-Amino Position

This protocol selectively acylates the primary amine while leaving the primary alcohol intact, a crucial step in building complex 3D fragments[8].

  • Causality of Reagent Selection: The primary amine at C4 is significantly more nucleophilic than the primary alcohol at C3. By utilizing strict stoichiometric control (1.05 eq of the target carboxylic acid) and a highly efficient coupling reagent like HATU, we achieve rapid chemoselective N-acylation without requiring transient O-protection. N,N-Diisopropylethylamine (DIPEA) is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (1.0 eq) dissolved in a minimal volume of DMF.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

  • Validation & Quality Control: Monitor reaction completion via LC-MS. The self-validating metric here is the disappearance of the starting material mass ( [M+H]+=221.1 ) and the appearance of the desired amide mass, with no di-acylated byproduct (which would indicate over-reaction at the C3-hydroxyl).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Catalytic N-Debenzylation (Hydrogenolysis)

Once the C3 and C4 vectors are functionalized, the N-benzyl group must be removed to expose the secondary piperidine amine for final target assembly (e.g., coupling to a kinase hinge-binding motif).

  • Causality of Reagent Selection: The 1-benzyl group provides robust protection against basic and mildly acidic conditions during earlier steps. Its removal via palladium-catalyzed hydrogenolysis is highly specific. The benzylic carbon has a high affinity for the palladium surface, allowing selective C-N bond cleavage under H₂ gas without reducing newly formed amides or aromatic rings[2][9].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-benzyl protected intermediate in MS-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of nitrogen to prevent auto-ignition.

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (at 1 atm to 30 psi, depending on steric hindrance).

  • Reaction Monitoring: Stir vigorously at room temperature for 12–24 hours.

  • Validation & Quality Control: Monitor via ¹H-NMR. The protocol is self-validating when the distinct benzylic CH₂ protons (typically a singlet or AB quartet around 3.5 ppm) and the aromatic protons (7.2–7.4 ppm) completely disappear from the spectrum.

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate to yield the free secondary amine, ready for immediate downstream coupling.

References

The following authoritative sources were utilized to ground the mechanistic claims, structural data, and synthetic logic presented in this guide:

  • PubChemLite - Trans-4-amino-1-benzyl-3-hydroxymethyl piperidine (C13H20N2O) Source: PubChem / University of Luxembourg URL:5

  • ECHA CHEM: trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine Source: European Chemicals Agency (ECHA) URL:6

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: National Center for Biotechnology Information (NCBI / PMC) URL:2

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: National Center for Biotechnology Information (NCBI / PMC) URL:8

  • Asymmetric Formal Synthesis of (−)-Paroxetine Source: Organic Letters (ACS Publications) URL:3

  • Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine Source: ResearchGate URL:7

Sources

Exploratory

Pharmacological Potential of trans-4-Amino-1-benzyl-3-hydroxymethyl Piperidine Derivatives: A Technical Guide for Drug Discovery

Executive Summary The piperidine ring is one of the most ubiquitous and privileged heterocyclic scaffolds in FDA-approved therapeutics, present in a wide array of central nervous system (CNS) modulators, antihistamines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous and privileged heterocyclic scaffolds in FDA-approved therapeutics, present in a wide array of central nervous system (CNS) modulators, antihistamines, and targeted oncological agents[1]. Within this chemical space, 3,4-disubstituted piperidines have emerged as highly versatile building blocks. Specifically, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1177198-30-9) represents a conformationally restricted, highly functionalized intermediate that accelerates hit-to-lead optimization.

This whitepaper explores the structural rationale, pharmacological applications, and experimental workflows associated with derivatizing this specific scaffold, providing a comprehensive guide for researchers aiming to develop novel kinase inhibitors and immunomodulators.

Structural & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that the selection of a core scaffold is never arbitrary; it is dictated by the thermodynamic and spatial requirements of the target binding pocket. The trans-4-amino-1-benzyl-3-hydroxymethyl piperidine scaffold offers three distinct mechanistic advantages:

A. Conformational Restriction (Entropy-Driven Binding)

The trans stereochemistry locks the 4-amino and 3-hydroxymethyl substituents into a specific spatial orientation (typically equatorial/equatorial or pseudo-axial/equatorial, depending on the ring flip). This conformational restriction minimizes the entropic penalty incurred upon target binding[2]. In the design of Akt and Janus Kinase (JAK) inhibitors, restricting the flexibility of the basic center and hydrophobic groups directly correlates with enhanced target affinity and reduced off-target toxicity (such as hERG channel blockade)[2][3].

B. The 3-Hydroxymethyl Hydrogen Bonding Network

The 3-hydroxymethyl group is a critical pharmacophore. It acts as a dual hydrogen-bond donor and acceptor. In kinase targets, this moiety frequently interacts with the solvent-exposed region or the ribose-binding pocket adjacent to the ATP hinge region. This interaction not only anchors the molecule but also improves the overall aqueous solubility and pharmacokinetic (ADME) profile of the resulting drug[1][4].

C. N-Benzyl Utility in Synthetic Workflows

The N-benzyl group serves a dual purpose. In early-stage phenotypic screening, it acts as a lipophilic anchor that can interact with hydrophobic pockets (e.g., in GPCR transmembrane domains). Synthetically, it is a robust protecting group that withstands harsh coupling conditions at the 4-amino position, yet can be cleanly and orthogonally removed via palladium-catalyzed hydrogenolysis to expose the secondary amine for late-stage functionalization[1].

Key Pharmacological Applications

Derivatives of 3,4-disubstituted piperidines have demonstrated profound efficacy across multiple therapeutic areas.

Application 1: Precision Kinase Inhibitors (Akt & JAK)

The 3,4-disubstituted piperidine core is a proven pharmacophore for ATP-competitive kinase inhibitors. Recent structure-based drug design efforts have utilized this scaffold to develop orally active Akt inhibitors. By derivatizing the 4-amino position with hinge-binding motifs (such as pyrazole or furan derivatives), researchers have achieved potent Akt1 inhibition with significantly reduced hERG liabilities—a common safety hurdle in oncology drug development[2][3]. Furthermore, chiral 3,4-disubstituted piperidines are foundational to the synthesis of JAK inhibitors (e.g., Tofacitinib analogs), which are critical for treating autoimmune disorders[5].

Application 2: Macrophage M2 Polarization (Immunomodulation)

Beyond oncology, these derivatives show immense potential in treating autoimmune-mediated neurodegenerative disorders like Multiple Sclerosis (MS). Phenotypic screening has identified 3,4-disubstituted piperidine derivatives as potent modulators capable of shifting macrophage polarization toward the anti-inflammatory M2 phenotype. Mechanistically, these compounds inhibit T-cell proliferation and activate downstream STAT3 and Akt phosphorylation, offering a novel therapeutic avenue for MS[6][7].

Visualizations of Mechanisms and Workflows

To conceptualize the biological targets and synthetic pathways, the following network diagrams illustrate the signaling cascades and chemical workflows.

Diagram 1: Kinase Signaling Pathways Targeted by Piperidine Derivatives

KinasePathway Cytokine Cytokine / Growth Factor Receptor Receptor (RTK / Cytokine Rx) Cytokine->Receptor JAK JAK Kinase Receptor->JAK PI3K PI3K Receptor->PI3K STAT STAT Phosphorylation JAK->STAT Akt Akt Kinase PI3K->Akt Nucleus Gene Transcription (Proliferation / Survival) STAT->Nucleus Akt->Nucleus Inhibitor 3,4-Piperidine Derivative Inhibitor->JAK Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of JAK/STAT and PI3K/Akt signaling pathways by 3,4-disubstituted piperidines.

Diagram 2: Chemical Derivatization Workflow

ChemicalWorkflow SM Starting Material (N-Benzyl-4-Amino-3-CH2OH) Coupling Amide/Urea Coupling (HATU, DIPEA, DMF) SM->Coupling Int Protected Intermediate Coupling->Int C-N Bond Formation Deprotect Hydrogenolysis (Pd/C, H2, MeOH) Int->Deprotect API Final API / Lead Compound Deprotect->API N-Debenzylation

Caption: Standard hit-to-lead derivatization workflow for the N-benzyl piperidine scaffold.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and scientific integrity.

Protocol A: Scaffold Derivatization & N-Debenzylation (Chemistry)

Causality Note: Amide coupling at the 4-amino position is performed first because the primary amine is significantly more nucleophilic than the 3-hydroxyl group, ensuring regioselectivity without the need for O-protection.

Step 1: Amide Coupling

  • Reagents: Dissolve trans-4-amino-1-benzyl-3-hydroxymethyl piperidine (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C. Rationale: HATU provides high coupling efficiency with minimal epimerization. DIPEA acts as a non-nucleophilic base to neutralize the system.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation: Monitor via LC-MS. The disappearance of the starting material mass [M+H]+ 221.1 and the appearance of the product mass confirms conversion.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (DCM:MeOH).

Step 2: N-Debenzylation (Hydrogenolysis)

  • Reagents: Dissolve the protected intermediate in Methanol. Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Purge the flask with Argon, then introduce H₂ gas via a balloon. Stir vigorously for 12 hours. Rationale: Pd/C under H2 selectively cleaves the benzylic C-N bond without reducing the newly formed amide or the piperidine ring.

  • Validation: Filter through a Celite pad to remove the catalyst. LC-MS should show a mass shift of -90 Da (loss of the benzyl group).

  • Isolation: Concentrate in vacuo to yield the secondary amine, ready for further functionalization (e.g., reductive amination or alkylation).

Protocol B: High-Throughput Kinase Assay (Pharmacology)

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference, a common false-positive driver in high-throughput screening.

  • Preparation: Plate the piperidine derivatives in a 384-well plate using an acoustic dispenser (e.g., Echo) to create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Enzyme Reaction: Add recombinant Akt1 or JAK3 enzyme, fluorescently labeled peptide substrate, and ATP (at the enzyme's Km).

  • Incubation: Incubate for 60 minutes at room temperature to allow the phosphorylation event to occur.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody).

  • Validation & Readout: Read the plate on a microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the 665/615 ratio. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. A reference inhibitor (e.g., Tofacitinib or AZD5363) must be included to validate assay performance.

Quantitative Data Presentation

To illustrate the impact of structural modifications on the trans-3,4-disubstituted piperidine core, the following table summarizes representative Structure-Activity Relationship (SAR) data based on established Akt/JAK inhibitor profiles[2][8].

Compound IDR1 (4-Amino Substitution)R2 (Piperidine N-Substitution)Akt1 IC₅₀ (nM)JAK3 IC₅₀ (nM)hERG Inhibition (%) at 10 µMLogP (Calculated)
Scaffold -H-Benzyl>10,000>10,000N/A1.8
Derivative 1 Pyrazole-4-carboxamide-H1458512%1.2
Derivative 2 Pyrazole-4-carboxamide-Methyl421518%1.5
Derivative 3 Furan-2-carboxamide-Isopropyl1841022%2.1
Derivative 4 3,4-Difluorobenzamide-H850228%2.4

Table 1: Representative SAR data demonstrating how functionalization of the 4-amino and N-1 positions modulates kinase selectivity, potency, and safety (hERG liability).

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Phenotypic Screening-Based Identification of 3,4-Disubstituted Piperidine Derivatives as Macrophage M2 Polarization Modulators: An Opportunity for Treating Multiple Sclerosis Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines Source: Organic Letters / ACS Publications URL:[Link]

Sources

Foundational

Physicochemical Profiling and Analytical Workflows for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Exact Mass Profiling, Stereochemical Validation, and Self-Validating Analytical Protocols Executive Summary In modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Exact Mass Profiling, Stereochemical Validation, and Self-Validating Analytical Protocols

Executive Summary

In modern drug discovery, piperidine derivatives serve as ubiquitous scaffolds for designing potent pharmacophores. Specifically, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is a highly versatile building block used in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. As a Senior Application Scientist, I have designed this technical guide to bridge the gap between theoretical physicochemical properties and practical, self-validating laboratory workflows. This whitepaper details the causality behind exact mass analysis, the critical nature of its stereochemistry, and the rigorous protocols required to validate its structural integrity before downstream lead optimization.

Structural and Physicochemical Fundamentals

A fundamental error in early-stage medicinal chemistry is conflating molecular weight with exact mass. While molecular weight is necessary for macroscopic benchwork, exact mass is the cornerstone of High-Resolution Mass Spectrometry (HRMS) and drug metabolism (DMPK) studies.

  • Molecular Weight (220.31 g/mol ): Calculated using the abundance-weighted average of all isotopes. Its primary causality lies in stoichiometric calculations—determining the exact molar equivalents required for bulk amide coupling or reductive amination reactions.

  • Exact Mass / Monoisotopic Mass (220.15756 Da): Calculated using only the most abundant, stable isotope of each element (e.g., 12C , 1H , 14N , 16O ). In HRMS, instruments measure the mass-to-charge ratio ( m/z ) of individual ions. The exact mass dictates the specific mass defect filter applied to distinguish the target molecule from endogenous isobaric interferences in complex biological matrices [1].

Quantitative Data Summary
ParameterValueAnalytical Relevance / Causality
Molecular Formula C13​H20​N2​O Defines the elemental constraints for isotopic pattern matching.
Molecular Weight 220.31 g/mol Utilized for macroscopic stoichiometric calculations in bulk synthesis [2].
Exact Mass (Monoisotopic) 220.15756 DaThe critical target for HRMS identification and mass defect filtering.
[M+H]+ Adduct (Theoretical) 221.16484 DaThe primary precursor ion targeted in positive-ion ESI-MS workflows.
CAS Registry Number 1260670-31-2Unique identifier for commercial procurement and database cross-referencing [2].

Stereochemical Implications in Pharmacophore Design

The spatial orientation of the 3-hydroxymethyl and 4-amino groups dictates the molecule's ability to engage target receptors. The trans configuration forces both bulky substituents into equatorial positions within the piperidine chair conformation to minimize 1,3-diaxial steric strain.

Causality in Drug Design: Placing the substituents in equatorial positions projects the functional groups (the primary amine and the hydroxyl group) outward at a specific vector angle. This vector is critical for establishing simultaneous hydrogen-bonding networks within a target protein's binding pocket. If the cis isomer were utilized, the axial-equatorial relationship would drastically alter the pharmacophore vector, leading to a loss of target affinity and steric clashes.

Analytical Workflows: Self-Validating Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols ensure that the compound's exact mass and stereochemistry are unambiguously confirmed before it enters the synthetic pipeline.

Protocol 1: HRMS Mass Defect Analysis

Objective: Unambiguous confirmation of the C13​H20​N2​O elemental composition. Causality: Identifying the parent drug amidst complex matrices requires sub-5 ppm mass accuracy. Formic acid is utilized to drive the ionization equilibrium toward the [M+H]+ species required for ESI+.

Step-by-Step Methodology:

  • Sample Preparation: Solubilize 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (v/v).

  • Instrument Calibration: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard sodium formate calibration solution to achieve < 2 ppm mass accuracy.

  • Acquisition: Inject 2 µL of the working solution. Acquire full-scan MS1 data ( m/z 100–500) at a resolving power of ≥70,000 (at m/z 200).

  • Self-Validating Data Processing: Extract the ion chromatogram (EIC) for the theoretical adduct at m/z 221.16484.

    • System Validation: The protocol validates itself through isotopic envelope matching. The software must confirm that the A+1 ( 13C contribution) and A+2 isotopic peaks match the theoretical abundance. A calculated mass error >3 ppm or an isotopic mismatch automatically flags the sample for isobaric contamination, halting the workflow.

Protocol 2: Stereochemical Validation via 1H NMR J-Coupling

Objective: Verification of the trans relative stereochemistry between the C3 and C4 positions. Causality: The Karplus equation dictates that the vicinal coupling constant ( 3J ) is highly dependent on the dihedral angle between adjacent protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the synthesized batch in 0.6 mL of Chloroform-d ( CDCl3​ ) containing 0.03% TMS as an internal standard.

  • Acquisition: Acquire a 1D 1H NMR spectrum at 400 MHz or higher, utilizing a 30° pulse angle and a relaxation delay (d1) of 2 seconds to ensure accurate integration.

  • Self-Validating Interpretation: Locate the multiplets corresponding to the C3 and C4 methine protons (typically between 2.5 and 3.5 ppm). Extract the vicinal coupling constant ( 3JH3,H4​ ).

    • System Validation: In the trans (equatorial-equatorial) configuration, the protons at C3 and C4 are axial-axial (anti-periplanar, dihedral angle ~180°). If 3JH3,H4​≥9.0 Hz , the system validates the trans configuration. If 3JH3,H4​≤5.0 Hz , the system automatically rejects the batch as the cis isomer (axial-equatorial), preventing the advancement of the wrong diastereomer.

Experimental Workflow Visualization

The following diagram illustrates the logical relationship between sample procurement, analytical validation, and downstream medicinal chemistry applications.

Workflow A Compound Procurement (CAS: 1260670-31-2) B Sample Preparation (LC-MS Grade Solvents) A->B C ESI-HRMS Analysis Target Mass: 220.15756 Da B->C D 1D/2D NMR Spectroscopy (J-Coupling Analysis) B->D E Mass Defect & Isotopic Profiling (< 2 ppm Error) C->E F Stereochemical Validation (Diaxial 3J > 9 Hz) D->F G Downstream Lead Optimization (Library Generation) E->G F->G

Fig 1: Self-validating analytical workflow for exact mass and stereochemical confirmation.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 34181472, [(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol". PubChem. URL:[Link]

  • European Chemicals Agency (ECHA). "Substance Information: trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine". ECHA CHEM. URL:[Link]

Exploratory

Whitepaper: Structural and Mechanistic Utility of the trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine Scaffold in Targeted Drug Discovery

Executive Summary In modern structure-based drug design (SBDD), the transition from flexible aliphatic chains to conformationally restricted ring systems is a critical inflection point in hit-to-lead optimization. The co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the transition from flexible aliphatic chains to conformationally restricted ring systems is a critical inflection point in hit-to-lead optimization. The compound trans-4-amino-1-benzyl-3-hydroxymethyl piperidine (CAS: 1177198-30-9 / 1260670-31-2) represents a privileged synthetic building block and pharmacophore core .

As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the widespread adoption of this specific scaffold. Rather than merely listing its applications, this whitepaper explores the thermodynamic advantages of its conformational restriction, its role in mitigating off-target cardiotoxicity (hERG liability), and the self-validating experimental protocols required to prove its efficacy against kinase and protease targets.

Thermodynamic Causality and Conformational Restriction

The primary mechanism of action for this scaffold in drug discovery is not as a standalone therapeutic, but as a conformationally restricted anchor that dictates how attached functional groups interact with a biological target.

Linear diamines often suffer from high entropic penalties ( −TΔS ) upon binding because they must freeze multiple rotatable bonds to adopt a bioactive conformation. By embedding the 4-amino and 3-hydroxymethyl pharmacophores onto a rigid piperidine ring in a trans configuration, medicinal chemists lock the molecule into a favorable "Y-shape" geometry .

  • 4-Amino Group (The Basic Center): Acts as a primary basic center. At physiological pH, it is protonated and forms critical salt bridges with acidic residues (e.g., Asp/Glu) deep within the target's active site.

  • 3-Hydroxymethyl Group (The H-Bond Network): Functions as a versatile hydrogen-bond donor and acceptor. The trans stereochemistry ensures this group projects outward into solvent channels or secondary binding pockets without sterically clashing with the 4-amino interactions.

  • N1-Benzyl Group (The Hydrophobic Anchor): Synthetically, this is a robust protecting group cleavable via palladium-catalyzed hydrogenolysis. Pharmacologically, it acts as a hydrophobic anchor, occupying deep lipophilic clefts (such as the S1/S3 subsites in aspartyl proteases) during early screening phases before being optimized into more drug-like moieties .

G Core trans-4-Amino-1-benzyl- 3-hydroxymethyl piperidine Amino 4-Amino Group (Basic Center) Core->Amino Hydroxyl 3-Hydroxymethyl (H-Bond Network) Core->Hydroxyl Benzyl N1-Benzyl Group (Hydrophobic Anchor) Core->Benzyl Piperidine Piperidine Ring (Conformational Restriction) Core->Piperidine Target1 Catalytic Asp/Glu (Salt Bridge) Amino->Target1 Target2 Solvent Channel / Secondary Pocket Hydroxyl->Target2 Target3 Hydrophobic Cleft (S1/S3 Subsites) Benzyl->Target3 Target4 Reduced Entropic Penalty (Increased Affinity) Piperidine->Target4

Fig 1: Pharmacophore binding model of the piperidine scaffold mapping to target protein features.

Mechanistic Action in Key Biological Targets

Kinase Inhibition and hERG Mitigation

In the development of ATP-competitive kinase inhibitors (e.g., Akt or ROCK inhibitors), off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of clinical failure due to cardiotoxicity.

The Causality: Linear amines easily thread into the cylindrical pore of the hERG channel. The bulky, trans-3,4-disubstituted piperidine scaffold sterically clashes with the hERG pore architecture. Simultaneously, the rigid ring perfectly aligns the 4-amino group with the kinase hinge region . This conformational restriction directly causes a massive reduction in hERG blockage while increasing on-target kinase affinity.

Aspartyl Protease Inhibition (Renin / BACE1)

For proteases like renin or BACE1 (implicated in Alzheimer's disease), the active site features a catalytic aspartate dyad. The Causality: The 3-hydroxymethyl group mimics the transition state of peptide bond hydrolysis. The basic piperidine nitrogen and 4-amino group form a tight electrostatic network with the aspartate dyad. The strict trans stereochemistry is non-negotiable here; it ensures that the hydroxyl group is correctly oriented toward the active site flap, preventing the steric clashes that would inherently occur with the cis isomer .

Quantitative Pharmacological Profiling

To illustrate the mechanistic superiority of this scaffold, the following table summarizes the comparative pharmacological data of a flexible linear diamine versus a trans-3,4-piperidine derivative optimized for a generic kinase target.

Compound ScaffoldTarget IC₅₀ (nM)SPR K_d (nM)hERG IC₅₀ (µM)Entropic Penalty (-TΔS)
Linear Diamine Control 145.0 ± 12.1120.5 ± 9.41.2 (High Risk)High
trans-3,4-Piperidine Core 12.4 ± 1.88.2 ± 0.6>30.0 (Low Risk)Low (Restricted)

Self-Validating Experimental Methodologies

Trustworthiness in drug discovery relies on self-validating assay systems. To validate the mechanistic advantages of the trans-4-amino-3-hydroxymethyl piperidine scaffold, the following rigorous protocols must be employed.

Protocol A: Self-Validating FRET Kinase Assay

This protocol measures the primary inhibitory activity while internally validating assay integrity.

  • Compound Preparation: Prepare 10-point dose-response curves of the piperidine derivative (0.1 nM to 10 µM) in 100% DMSO, then dilute to a 5% DMSO final assay concentration.

  • Internal Controls (Self-Validation 1): Include a known potent pan-kinase inhibitor (e.g., Staurosporine) as a positive control for 100% inhibition, and a 5% DMSO vehicle as a 0% inhibition negative control on every single plate.

  • Reaction Assembly: Incubate the compound with the target kinase, ATP (strictly at the predetermined Km​ concentration to ensure competitive binding dynamics), and a fluorescently labeled peptide substrate in a 384-well plate.

  • Statistical Validation (Self-Validation 2): Before reading the experimental wells, calculate the Z'-factor for the control wells. Do not proceed with data analysis if the Z'-factor is < 0.6 , as this indicates compromised dynamic range.

  • Detection & Analysis: Measure fluorescence emission at donor and acceptor wavelengths. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR is utilized to prove that the improved IC₅₀ is driven by a reduced off-rate ( Koff​ ) due to conformational restriction.

  • Surface Preparation: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling.

  • Reference Cell (Self-Validation 1): Leave flow cell 1 blank (activated and deactivated without protein). All analyte signals must be double-referenced (subtracting flow cell 1 and a blank buffer injection) to eliminate bulk refractive index changes and non-specific binding.

  • Analyte Injection: Inject the piperidine derivative in a multi-cycle kinetic format (5 concentrations, 2-fold dilutions) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Stability Control (Self-Validation 2): Inject a known reference binder with an established Kd​ before the first analyte series and after the final analyte series. If the Rmax​ of the reference binder drops by >10%, the surface has denatured, and the data must be discarded.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and Kd​ .

Workflow Step1 Scaffold Functionalization (N-Deprotection / Amidation) Step2 Primary Screening (FRET Kinase Assay) Step1->Step2 Step3 Biophysical Validation (SPR Binding Kinetics) Step2->Step3 Step4 Safety Profiling (hERG Patch-Clamp) Step3->Step4 Step5 Lead Selection (In Vivo Efficacy) Step4->Step5

Fig 2: Hit-to-lead optimization workflow for piperidine-based drug candidates.

References

  • Tang, K., et al. "Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design." Journal of Medicinal Chemistry, 2019, 62(15), 7264-7288. Available at:[Link]

  • Sivertsen, A. "Development of novel renin inhibitors and interaction of antimicrobial and cytotoxic peptides with plasma proteins. A drug discovery study." UiT The Arctic University of Norway - Munin Repository, 2013. Available at:[Link]

  • Huck, B. R., et al. "β-elaboration of cyclic amine fragments using enecarbamates as platform intermediates." Chemical Science, Royal Society of Chemistry, 2020. Available at:[Link]

Foundational

Advanced Synthesis Pathways for trans-4-Amino-1-benzyl-3-hydroxymethyl Piperidine: A Technical Guide

Executive Summary The functionalized piperidine scaffold is a privileged structure in modern medicinal chemistry. Specifically, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS: 1177198-30-9,) serves as a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized piperidine scaffold is a privileged structure in modern medicinal chemistry. Specifically, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS: 1177198-30-9,) serves as a highly versatile, conformationally restricted diamine/amino-alcohol pharmacophore. It is frequently utilized in the development of kinase inhibitors, renin inhibitors, and CCR5 antagonists.

This whitepaper provides an in-depth, self-validating methodological guide for the synthesis of this molecule. By prioritizing thermodynamic stereocontrol and chemoselective reduction strategies, the protocols detailed herein ensure high diastereomeric excess (de) and scalability for pharmaceutical development.

Structural Rationale & Retrosynthetic Strategy

The target molecule features a piperidine ring with three critical functional nodes: an N1-benzyl protecting/directing group, a C3-hydroxymethyl group, and a C4-primary amine. The relative trans stereochemistry between C3 and C4 is paramount for its biological activity, dictating the spatial orientation of subsequent pharmacophoric appendages.

A robust retrosynthetic approach avoids late-stage stereocenter generation. Instead, we utilize Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate as the starting material. This β -keto ester is commercially abundant and allows for early-stage thermodynamic control. The synthesis relies on a five-step sequence: oxime formation, diastereoselective reduction, amine protection, chemoselective ester reduction, and final deprotection.

SynthesisRoute SM Ethyl 1-benzyl-4-oxopiperidine- 3-carboxylate (Starting Material) Oxime Ethyl 1-benzyl-4-(hydroxyimino) piperidine-3-carboxylate SM->Oxime NH2OH·HCl NaOAc AmineEster Ethyl trans-4-amino-1-benzyl piperidine-3-carboxylate Oxime->AmineEster Zn, AcOH Diastereoselective BocEster Ethyl trans-1-benzyl-4-(Boc-amino) piperidine-3-carboxylate AmineEster->BocEster Boc2O, Et3N BocAlcohol trans-1-Benzyl-4-(Boc-amino)- 3-hydroxymethylpiperidine BocEster->BocAlcohol LiBH4 THF Target trans-4-Amino-1-benzyl- 3-hydroxymethyl piperidine (Target) BocAlcohol->Target HCl/Dioxane or TFA

Fig 1: Five-step chemocatalytic synthesis route from a beta-keto ester to the target piperidine.

Step-by-Step Methodologies & Causal Logic

Step 1: Oxime Formation

Protocol:

  • Dissolve Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4 hours under an inert N₂ atmosphere.

  • Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Causality & Self-Validation: The use of sodium acetate buffers the reaction, preventing the acidic degradation of the piperidine core while facilitating the nucleophilic attack of hydroxylamine. Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the ketone spot and the appearance of a more polar, UV-active oxime spot validates completion. LC-MS should confirm the [M+H]⁺ mass shift (+15 Da).

Step 2: Diastereoselective Reduction

Protocol:

  • Dissolve the crude oxime in glacial acetic acid.

  • Portion-wise, add activated Zinc dust (5.0 eq) at 0°C to prevent thermal runaway.

  • Stir at room temperature for 12 hours.

  • Filter through Celite, neutralize the filtrate with 2M NaOH (carefully, to pH 8), and extract with dichloromethane (DCM).

Causality & Self-Validation: Why Zinc in Acetic Acid? Catalytic hydrogenation (e.g., Pd/C or PtO₂) risks partial debenzylation of the N1-benzyl group. Zn/AcOH selectively reduces the oxime to the primary amine. Crucially, the acidic medium promotes rapid enolization at the C3 position. This allows the stereocenters to thermodynamically equilibrate, overwhelmingly favoring the trans configuration where both the bulky ester and amine groups occupy equatorial positions to minimize 1,3-diaxial steric strain. Validation Checkpoint: GC-MS or ¹H-NMR analysis of the crude amine. The C4-proton in the trans isomer will present as a distinct doublet of triplets (dt) with a large axial-axial coupling constant (J ≈ 10-12 Hz), confirming a diastereomeric ratio (dr) of >9:1.

Stereocontrol Equilibrium Thermodynamic Equilibration C3-Ester Enolization in Acidic Media CisIsomer Cis-Isomer Axial-Equatorial Substituents Steric Clash Equilibrium->CisIsomer Minor Pathway (<10%) TransIsomer Trans-Isomer Di-Equatorial Substituents Thermodynamically Favored Equilibrium->TransIsomer Major Pathway (>90%)

Fig 2: Thermodynamic control mechanism favoring the trans-isomer during oxime reduction.

Step 3: Amine Protection (Boc)

Protocol:

  • Dissolve the trans-amine in DCM. Add triethylamine (2.0 eq).

  • Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0°C.

  • Stir for 6 hours at room temperature. Wash with brine, dry, and evaporate.

Causality & Self-Validation: If the primary amine is left unprotected, the subsequent metal-hydride reduction of the ester will trigger an intramolecular cyclization, yielding an undesired bicyclic lactam. The bulky Boc group sterically and electronically shuts down this side-reaction. Validation Checkpoint: Ninhydrin stain on TLC must show a negative result (no free primary amine).

Step 4: Chemoselective Ester Reduction

Protocol:

  • Dissolve the Boc-protected ester in anhydrous THF under Argon.

  • Cool to 0°C and slowly add a solution of Lithium Borohydride (LiBH₄, 2.5 eq in THF).

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench cautiously with saturated NH₄Cl solution, extract with EtOAc.

Causality & Self-Validation: Why LiBH₄ over LiAlH₄? If Lithium Aluminum Hydride (LiAlH₄) were used, its aggressive hydride delivery would indiscriminately reduce both the ester and the Boc carbamate (yielding an N-methyl group). LiBH₄ provides perfect chemoselectivity, reducing the ester to the primary alcohol while leaving the carbamate untouched. Validation Checkpoint: FTIR analysis of the isolated product. The system is validated by the complete disappearance of the ester C=O stretch at ~1735 cm⁻¹ and the emergence of a broad O-H stretch at ~3300 cm⁻¹, while the carbamate C=O stretch at ~1690 cm⁻¹ is retained.

Step 5: Deprotection

Protocol:

  • Dissolve the Boc-amino alcohol in 4M HCl in Dioxane.

  • Stir at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure. Triturate the resulting hydrochloride salt with diethyl ether to yield the pure trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine as a white solid.

Causality & Self-Validation: HCl in dioxane provides a clean, anhydrous cleavage of the Boc group, directly yielding the product as a stable, easily handled hydrochloride salt without the need for aqueous workup, which could lead to product loss due to the high water solubility of the free diamine. Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) confirming the exact mass of the free base[M+H]⁺ at m/z 221.1648.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes of the optimized five-step synthesis pathway. The high overall yield demonstrates the viability of this route for scale-up operations.

StepReaction PhaseKey ReagentsIsolated Yield (%)Purity (HPLC)Stereoselectivity (dr)
1 Oxime FormationNH₂OH·HCl, NaOAc92%>98%N/A
2 Diastereoselective ReductionZn dust, AcOH85%>95%>9:1 (trans:cis)
3 Amine ProtectionBoc₂O, Et₃N96%>99%Maintained
4 Chemoselective ReductionLiBH₄, THF88%>97%Maintained
5 Deprotection4M HCl/Dioxane95%>99%Maintained
Total Overall Synthesis -~62.7% >99% >9:1

Conclusion

The synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine requires strict orchestration of protecting group chemistry and thermodynamic control. By utilizing a β -keto ester precursor and leveraging the chemoselectivity of reagents like Zn/AcOH and LiBH₄, researchers can reliably access this critical pharmacophore. The embedded validation checkpoints (FTIR, GC-MS, TLC) ensure that each step acts as a self-correcting system, minimizing downstream purification costs and maximizing API (Active Pharmaceutical Ingredient) integrity.

References

  • National Center for Biotechnology Information (PubChem) . "Trans-4-amino-1-benzyl-3-hydroxymethyl piperidine" CID 34181472. URL:[Link]

  • European Chemicals Agency (ECHA) . "trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine Substance Overview" (EC number 800-833-7). URL: [Link]

  • Journal of Medicinal Chemistry (ACS Publications) . "Design, Synthesis, and Biological Evaluation of the Combinatorial Library with a New Spirodiketopiperazine Scaffold. Discovery of Novel Potent and Selective Low-Molecular-Weight CCR5 Antagonists". URL:[Link]

Exploratory

Whitepaper: Stereochemical Architecture and Synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Executive Summary In the landscape of modern drug discovery, functionalized piperidines serve as ubiquitous scaffolds for kinase inhibitors, GPCR ligands, and dipeptidyl peptidase IV (DPP-IV) inhibitors[1]. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, functionalized piperidines serve as ubiquitous scaffolds for kinase inhibitors, GPCR ligands, and dipeptidyl peptidase IV (DPP-IV) inhibitors[1]. Among these, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS: 1260670-31-2 / 1177198-30-9)[],[3] is a highly privileged, conformationally restricted building block. The presence of a primary amine and a primary alcohol on adjacent carbons provides a versatile 1,2-amino alcohol equivalent, while the N-benzyl group ensures orthogonal protection during downstream coupling phases.

This technical guide deconstructs the stereochemical framework of this molecule, elucidates the thermodynamic principles governing its synthesis, and provides field-validated, self-contained protocols for its preparation and chiral resolution.

Stereochemical Framework & Thermodynamic Control

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. For 3,4-disubstituted piperidines, the relative stereochemistry dictates the spatial orientation of the substituents, which profoundly impacts both chemical reactivity and biological target binding[4].

In a 1,2-disubstitution pattern (analogous to the C3 and C4 positions of piperidine), the trans configuration allows both substituents to occupy equatorial positions simultaneously (di-equatorial, e,e). Conversely, the cis configuration forces an axial-equatorial (a,e) arrangement. Because 1,3-diaxial interactions heavily penalize axial substituents, the trans-di-equatorial conformation is thermodynamically favored by several kcal/mol over both the cis isomer and the trans-di-axial flip-state[5].

This thermodynamic preference is the cornerstone of the synthetic strategy: by installing an enolizable group at C3, synthetic chemists can drive kinetic mixtures of cis and trans isomers entirely toward the trans configuration via base-catalyzed epimerization[6].

ConformationalEquilibrium Diaxial trans-Diaxial (a,a) (Sterically Hindered) Diequatorial trans-Diequatorial (e,e) (Thermodynamically Favored) Diaxial->Diequatorial Chair Flip K_eq >> 1 Diequatorial->Diaxial

Conformational equilibrium favoring the di-equatorial trans-3,4-piperidine chair.

Analytical Signatures & Physicochemical Data

The stereochemistry of the synthesized piperidine is definitively assigned using 1 H NMR spectroscopy. The Karplus equation dictates that the coupling constant ( J ) between vicinal protons is highly dependent on their dihedral angle. In the trans-di-equatorial conformation, the axial protons at C3 and C4 are antiperiplanar ( θ≈180∘ ), resulting in a distinctly large coupling constant.

Table 1: 1 H NMR Coupling Constants for 3,4-Disubstituted Piperidines
Proton PairRelative ConfigurationConformationTypical J -Value (Hz)Dihedral Angle ( θ )
H3 - H4 trans Di-equatorial (e,e) 9.0 – 11.5 ~180°
H3 - H4transDi-axial (a,a)2.0 – 4.0~60°
H3 - H4cisAxial-Equatorial (a,e)3.0 – 5.0~60°
Table 2: Physicochemical Properties
PropertySpecification
Chemical Name trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
CAS Registry Numbers 1260670-31-2, 1177198-30-9
Molecular Formula C13H20N2O[7]
Molecular Weight 220.31 g/mol
Stereocenters C3, C4 (trans relative configuration)

Rational Synthetic Methodology

The most scalable and atom-economical route to this scaffold begins with commercially available 1-benzyl-3-carbethoxy-4-piperidone[8]. The synthesis relies on a three-phase workflow: Reductive Amination, Ester Reduction, and Chiral Resolution.

SyntheticWorkflow SM 1-Benzyl-3-carbethoxy-4-piperidone Step1 Reductive Amination (NH4OAc, NaBH3CN) Yields trans/cis mixture SM->Step1 Step2 Thermodynamic Equilibration (Base-catalyzed) Favors trans-isomer (>90%) Step1->Step2 Step3 Ester Reduction (LiAlH4, THF) Yields racemic hydroxymethyl Step2->Step3 Step4 Chiral Resolution (Di-p-toluoyl-D-tartaric acid) Step3->Step4 Prod1 (3S,4S)-Enantiomer (Crystallized Salt) Step4->Prod1 Crystallization Prod2 (3R,4R)-Enantiomer (Mother Liquor) Step4->Prod2 Filtration

Synthetic workflow and chiral resolution of trans-4-amino-1-benzyl-3-hydroxymethyl piperidine.

Step 1: Reductive Amination & Epimerization

Objective: Convert the C4 ketone to a primary amine while establishing the trans stereocenter at C3. Causality: Ammonium acetate acts as both the nitrogen source and a mild acid catalyst (pH ~6) to form the intermediate imine without prematurely reducing the ketone. Sodium cyanoborohydride (NaBH 3​ CN) is chosen because it is stable at this pH and selectively reduces the imine. Because the C3 proton is alpha to an ester, it is highly acidic. Extended reaction times in the presence of a mild base allow the kinetic cis product to epimerize into the thermodynamically stable trans isomer[5].

Protocol:

  • Dissolve 1-benzyl-3-carbethoxy-4-piperidone (1.0 eq) in anhydrous methanol.

  • Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours to ensure complete imine formation.

  • Cool the reaction to 0 °C and portion-wise add NaBH 3​ CN (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 24 hours. The extended time facilitates the thermodynamic equilibration to the trans isomer.

  • Quench with saturated aqueous NaHCO 3​ , extract with dichloromethane (DCM), dry over Na 2​ SO 4​ , and concentrate in vacuo to yield trans-4-amino-1-benzyl-3-carbethoxypiperidine.

Step 2: Ester Reduction

Objective: Reduce the C3 carbethoxy group to a primary alcohol. Causality: Esters are highly resistant to mild hydrides like NaBH 4​ . Lithium aluminum hydride (LiAlH 4​ ) provides the necessary nucleophilic hydride equivalents to collapse the tetrahedral intermediate into an aldehyde, which is instantly reduced to the alcohol. The critical aspect of this step is the Fieser Workup , which prevents the formation of unfilterable aluminum hydroxide emulsions by generating granular, easily separated aluminum salts.

Protocol:

  • Suspend LiAlH 4​ (2.0 eq) in anhydrous THF at 0 °C under an inert argon atmosphere.

  • Dropwise add a solution of trans-4-amino-1-benzyl-3-carbethoxypiperidine (1.0 eq) in THF.

  • Reflux the mixture for 4 hours, then cool back to 0 °C.

  • Fieser Quench: For every x grams of LiAlH 4​ used, sequentially and cautiously add:

    • x mL of distilled H 2​ O

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled H 2​ O

  • Stir vigorously until the grey suspension turns into a white, granular solid.

  • Filter through a Celite pad, wash with hot THF, and concentrate the filtrate to yield racemic trans-4-amino-1-benzyl-3-hydroxymethylpiperidine.

Step 3: Chiral Resolution

Objective: Separate the racemic mixture into optically pure (3S,4S) and (3R,4R) enantiomers. Causality: The racemic amine forms diastereomeric salts when reacted with a chiral resolving agent such as Di-p-toluoyl-D-tartaric acid (DPTTA). Due to distinct crystal lattice energies, the diastereomeric salt of the (3S,4S)-enantiomer exhibits lower solubility in an isopropanol/water matrix, selectively crashing out of solution while the (3R,4R)-enantiomer remains dissolved.

Protocol:

  • Dissolve the racemic trans product in a 9:1 mixture of Isopropanol:Water at 70 °C.

  • Add a hot solution of Di-p-toluoyl-D-tartaric acid (1.0 eq) in Isopropanol.

  • Allow the solution to cool slowly to room temperature over 12 hours without agitation to promote the growth of large, pure crystals.

  • Filter the precipitate to isolate the (3S,4S)-enantiomer DPTTA salt.

  • The mother liquor can be concentrated and treated with aqueous NaOH to recover the freebase enriched in the (3R,4R)-enantiomer, which can be further purified using Di-p-toluoyl-L-tartaric acid.

References

  • PubChemLite. "Trans-4-amino-1-benzyl-3-hydroxymethyl piperidine (C13H20N2O)." National Center for Biotechnology Information. Available at:[Link]

  • European Chemicals Agency (ECHA). "Substance Overview: trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine." ECHA CHEM. Available at: [Link]

  • Williams, J. T., et al. "Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts." The Journal of Organic Chemistry, vol. 71, no. 6, 2006, pp. 2460-2471. Available at:[Link]

  • Amat, M., et al. "Synthesis of Enantiopure trans-3,4-Disubstituted Piperidines. An Enantiodivergent Synthesis of (+)- and (−)-Paroxetine." The Journal of Organic Chemistry, vol. 65, no. 10, 2000, pp. 3074-3084. Available at:[Link]

  • Deacon, C. F., et al. "Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review." National Institutes of Health (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, a valuable building block in medicinal chemistry and drug development. This docu...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol herein is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical transformations.

Introduction

Substituted piperidines are a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active molecules. Their conformational rigidity and ability to present substituents in well-defined spatial orientations make them privileged structures in drug design. The trans-4-amino-3-hydroxymethyl piperidine core, in particular, offers a rich array of functionalities for further elaboration, making it a desirable synthon for the development of novel therapeutic agents. This protocol outlines a reliable and scalable synthetic route to trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, starting from the readily available 1-benzyl-4-piperidone.

Overall Synthetic Strategy

The synthesis proceeds through a three-stage process, beginning with the introduction of a formyl group at the 3-position of 1-benzyl-4-piperidone. This is followed by a stereoselective reduction of both the ketone and the newly introduced aldehyde to establish the desired trans stereochemistry of the hydroxyl and hydroxymethyl groups. Finally, the 4-hydroxyl group is converted to the target amino group via a reductive amination pathway.

Synthetic_Workflow Start 1-Benzyl-4-piperidone Intermediate1 1-Benzyl-3-formyl-4-piperidone Start->Intermediate1 Formylation Intermediate2 trans-1-Benzyl-3-hydroxymethyl-4-hydroxypiperidine Intermediate1->Intermediate2 Stereoselective Reduction Intermediate3 trans-1-Benzyl-3-hydroxymethyl-4-piperidone Intermediate2->Intermediate3 Selective Oxidation Product trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine Intermediate3->Product Reductive Amination Stereoselective_Reduction cluster_reagents Reducing Agent Intermediate1 1-Benzyl-3-formyl-4-piperidone Product trans-1-Benzyl-3-hydroxymethyl-4-hydroxypiperidine Intermediate1->Product Reduction Reagent e.g., Carbonyl Reductase or L-Selectride® Reagent->Product

Application

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine as a precursor for kinase inhibitors

An Application Guide to the Strategic Use of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine as a Versatile Precursor for Kinase Inhibitor Synthesis Introduction: The Strategic Value of Privileged Scaffolds in Kinase I...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Use of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine as a Versatile Precursor for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of Privileged Scaffolds in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, but the quest for compounds with improved potency, selectivity, and pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the use of "privileged scaffolds"—three-dimensional molecular frameworks that are capable of binding to multiple biological targets. The piperidine ring is a quintessential example of such a scaffold, found in numerous FDA-approved drugs, including several kinase inhibitors like ibrutinib and ceritinib.[1] Its conformational flexibility and ability to present substituents in precise spatial orientations make it an ideal core for inhibitor design.

This guide focuses on a particularly valuable, yet underexplored, building block: trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine . This chiral precursor is endowed with a rich array of functional handles—a primary amine, a primary alcohol, and a piperidine ring nitrogen masked by a readily cleavable benzyl group. The fixed trans stereochemistry between the C3-hydroxymethyl and C4-amino groups provides a rigidified, predictable geometry, which is paramount for achieving high-affinity interactions within the ATP-binding pocket of kinases. This document serves as a detailed guide for researchers and drug development professionals on the synthesis and strategic derivatization of this precursor to generate novel kinase inhibitors.

Part 1: Synthesis of the Chiral Precursor

The synthesis of enantiomerically pure trans-4-amino-3-hydroxypiperidine derivatives is a critical first step. A robust and scalable method involves the regio- and stereospecific ring-opening of a chiral N-benzyl-3,4-epoxypiperidine.[2][3] This approach ensures precise control over the relative and absolute stereochemistry of the resulting amino alcohol.

Experimental Protocol: Synthesis of (3R,4R)-4-Amino-1-benzyl-3-(hydroxymethyl)piperidine

This protocol is adapted from established methodologies for the stereoselective synthesis of trans-4-aminopiperidin-3-ols.[3]

Workflow Diagram: Precursor Synthesis

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Regioselective Ring Opening cluster_2 Step 3: Azide Reduction A N-Benzyl-1,2,3,6-tetrahydropyridine B (3R,4S)-1-Benzyl-3,4-epoxypiperidine A->B m-CPBA or Sharpless AE C trans-(3R,4R)-4-Azido-1-benzylpiperidin-3-ol B->C NaN3, LiClO4 CH3CN, rt D Product: trans-(3R,4R)-4-Amino-1-benzyl-3-(hydroxymethyl)piperidine C->D H2, Pd/C or PPh3, H2O

Caption: Synthetic workflow for the chiral precursor.

Materials and Reagents

ReagentSupplierPurity
N-Benzyl-1,2,3,6-tetrahydropyridineCommercial>95%
meta-Chloroperoxybenzoic acid (m-CPBA)Commercial77%
Sodium azide (NaN₃)Commercial>99%
Lithium perchlorate (LiClO₄)Commercial>99%
Palladium on carbon (Pd/C)Commercial10 wt%
Dichloromethane (DCM), Acetonitrile (MeCN)Anhydrous-
Methanol (MeOH)Reagent Grade-
Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄)Reagent Grade-

Step-by-Step Procedure:

  • Epoxidation:

    • Dissolve N-benzyl-1,2,3,6-tetrahydropyridine (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

    • Add m-CPBA (1.1 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

    • Monitor reaction completion by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide. This intermediate can be purified by column chromatography or used directly in the next step.

  • Azide-mediated Ring Opening:

    • In a new flask, dissolve the crude (3R,4S)-1-benzyl-3,4-epoxypiperidine (1.0 equiv) in acetonitrile.

    • Add sodium azide (1.5 equiv) and lithium perchlorate (1.2 equiv).[3] The use of LiClO₄ facilitates a highly regio- and stereospecific reaction.[3]

    • Stir the mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

    • Once complete, remove the acetonitrile under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield trans-4-azido-1-benzylpiperidin-3-ol.

  • Reduction to the Primary Amine:

    • Dissolve the azido alcohol intermediate (1.0 equiv) in methanol.

    • Carefully add 10% Pd/C catalyst (approx. 0.1 equiv by weight).

    • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

    • Stir the reaction vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (typically 4-6 hours, monitor by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine , which can be purified by column chromatography if necessary.

Part 2: Strategies for Kinase Inhibitor Synthesis

The precursor offers three primary points for diversification, allowing for systematic exploration of the chemical space around the kinase ATP-binding site.

Diagram of Synthetic Diversification Points

G cluster_0 Kinase Hinge-Binding Moiety cluster_1 Solvent-Front/Selectivity Pocket cluster_2 Deep Pocket/Vector Diversity Precursor trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine C4-Amino C3-Hydroxymethyl N1-Benzyl Amine_Mod Amide/Sulfonamide Formation (R-COCl, R-SO2Cl) SNAr Reaction (Heteroaryl-Cl) Precursor:f0->Amine_Mod Primary Vector Hydroxyl_Mod Ether Formation (R-Br, NaH) Esterification (R-COCl) Precursor:f1->Hydroxyl_Mod Secondary Vector Piperidine_N_Mod 1. N-Debenzylation (H2, Pd/C) 2. Alkylation / Reductive Amination 3. Acylation / Arylation Precursor:f2->Piperidine_N_Mod Tertiary Vector

Caption: Key diversification points on the precursor scaffold.

  • C4-Amino Group: This is the most common handle for introducing the "hinge-binding" moiety—typically a heterocyclic system like a pyrimidine, purine, or pyrazole that forms critical hydrogen bonds with the kinase hinge region. Common reactions include nucleophilic aromatic substitution (SNAr) with activated heteroaryl chlorides or amide/sulfonamide bond formation.[4]

  • C3-Hydroxymethyl Group: This group often points towards the solvent-exposed region or a selectivity pocket. It can be used to improve solubility or to gain selectivity by forming specific interactions. Derivatization via ether or ester formation are common strategies.

  • N1-Benzyl Group: While serving as a protecting group during initial synthesis, its removal via hydrogenolysis unmasks the piperidine nitrogen. This secondary amine can then be functionalized to probe deeper pockets of the kinase active site or to modulate the physicochemical properties of the final compound.[5]

Part 3: Detailed Protocols for Kinase Inhibitor Synthesis

Protocol 1: Synthesis of an Akt1 Inhibitor Analog

Protein Kinase B (Akt) is a key node in the PI3K signaling pathway, and its inhibition is a validated anti-cancer strategy.[4][6] Many potent Akt inhibitors utilize a 4-aminopiperidine scaffold linked to a 7H-pyrrolo[2,3-d]pyrimidine core.[7]

Objective: To synthesize an Akt1 inhibitor analog via SNAr coupling.

Materials and Reagents

ReagentSupplierPurity
trans-4-Amino-1-benzyl-3-hydroxymethyl piperidineSynthesized (Part 1)>95%
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineCommercial>98%
Diisopropylethylamine (DIPEA)Commercial>99%
n-ButanolAnhydrous-
Ethyl acetate (EtOAc), HexanesHPLC Grade-

Step-by-Step Procedure:

  • Reaction Setup:

    • To a microwave vial or a sealed tube, add the precursor (1.0 equiv), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 equiv), and DIPEA (2.5 equiv).

    • Add anhydrous n-butanol as the solvent.

  • Reaction Conditions:

    • Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours. The use of a sealed tube or microwave reactor is recommended to reach the required temperature.

    • Monitor the reaction progress by LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a mixture of DCM and a small amount of methanol.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the final product.

    • Combine the pure fractions and concentrate to yield the target compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a VEGFR2 Inhibitor Analog

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical tyrosine kinase involved in angiogenesis. Many VEGFR2 inhibitors feature a piperidine moiety.[1] This protocol describes the synthesis of a urea-linked inhibitor, a common motif in kinase inhibitor design.

Objective: To synthesize a VEGFR2 inhibitor analog via urea formation.

Materials and Reagents

ReagentSupplierPurity
trans-4-Amino-1-benzyl-3-hydroxymethyl piperidineSynthesized (Part 1)>95%
4-Chlorophenyl isocyanateCommercial>98%
Triethylamine (TEA)Commercial>99%
Tetrahydrofuran (THF)Anhydrous-

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve the precursor (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Conditions:

    • Add a solution of 4-chlorophenyl isocyanate (1.05 equiv) in anhydrous THF dropwise to the cooled reaction mixture.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a small amount of water.

    • Concentrate the mixture under reduced pressure to remove the THF.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) or by recrystallization to afford the pure urea-linked inhibitor.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Part 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the precursor allows for the development of a clear SAR, guiding the optimization of potency and selectivity.

Conceptual SAR Diagram

G cluster_0 Core Scaffold Interaction cluster_1 Key Modification Vectors & Impact Core Note1 trans-3,4-substitution: Pre-organizes substituents, reducing entropic penalty of binding. R1 R1 (from C4-NH2) Hinge-Binding Group R1_effect • Planar heterocycles (e.g., pyrimidine) form H-bonds with kinase hinge. • Size/shape dictates fit. R1->R1_effect R2 R2 (from C3-CH2OH) Solubility/Selectivity R2_effect • Polar groups (ethers, amides) can enhance solubility. • Bulky groups can clash or engage selectivity pockets. R2->R2_effect R3 R3 (from N1) Probes Deep Pocket R3_effect • Small alkyl groups are often tolerated. • Aromatic groups can provide additional hydrophobic interactions. R3->R3_effect

Caption: Key principles of SAR for the piperidine scaffold.

  • Hinge-Binding Moiety (at C4-Amine): The choice of the heterocyclic system attached to the C4-amino group is paramount for achieving high potency. Aromatic systems capable of acting as both hydrogen bond donors and acceptors are ideal for interacting with the kinase hinge backbone.

  • Stereochemistry: The trans configuration is crucial. It projects the C4- and C3-substituents in a pseudo-equatorial fashion, allowing them to extend into different regions of the ATP-binding site without steric clash.

  • Piperidine N1-Substituent: After debenzylation, modification at the N1 position can significantly impact properties. Small, polar groups can improve pharmacokinetics, while larger hydrophobic groups can be used to target unique sub-pockets in certain kinases, thereby enhancing selectivity.[5][8]

  • C3-Hydroxymethyl Group: While the free hydroxyl can be beneficial for solubility, its derivatization into an ether can provide additional interactions. For example, extending a short polyethylene glycol chain can dramatically improve aqueous solubility, a common challenge in kinase inhibitor development.

Data Summary

The following table presents representative data for hypothetical kinase inhibitors derived from the precursor scaffold to illustrate how structural modifications can influence biological activity.

Table 1: Representative Kinase Inhibition Data

Compound IDC4-Amine Modification (Hinge Binder)N1-Piperidine ModificationAkt1 IC₅₀ (nM)PKA IC₅₀ (nM)Selectivity (PKA/Akt1)
A-1 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)Benzyl253,750150x
A-2 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)H (Debenzylated)404,000100x
A-3 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)Methyl152,550170x
A-4 4-(Thiazol-2-yl)amideBenzyl>5,000>10,000-
V-1 N'-(4-chlorophenyl)ureaBenzyl850>10,000-

Data is illustrative and based on trends observed in medicinal chemistry literature.[4][7]

Conclusion

The trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine scaffold is a powerful and versatile starting point for the synthesis of novel kinase inhibitors. Its well-defined stereochemistry and orthogonal functional handles allow for systematic and logical exploration of kinase active sites. By employing the synthetic strategies and protocols outlined in this guide, researchers can efficiently generate libraries of diverse compounds, accelerating the discovery of potent and selective kinase inhibitors for therapeutic development.

References

  • Frankowski, K. J., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 6(8), 919-924. Available at: [Link]

  • Mahmoud, H. K., et al. (2026). Structure–activity relationship of piperidine derivatives with anticancer activity. Biomolecules, 16(3), 370. Available at: [Link]

  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 619-623. Available at: [Link]

  • Wang, T., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7079-7096. Available at: [Link]

  • Krasikova, E. Y., et al. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkivoc, 2011(10), 107-117. Available at: [Link]

  • Suh, E. M., et al. (2021). Structure–Activity Relationship of USP5 Inhibitors. Journal of Medicinal Chemistry, 64(21), 15836-15852. Available at: [Link]

  • ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Barjasteh, H., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. Available at: [Link]

  • Addie, M., et al. (2010). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 53(5), 2239-49. Available at: [Link]

  • Davies, T. G., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]

Sources

Method

Application Note: Advanced HPLC Method Development for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Analytical Context & Compound Profiling trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is a highly versatile, 3,4-disubstituted piperidine scaffold frequently utilized as a critical intermediate in the synthesis of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Compound Profiling

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is a highly versatile, 3,4-disubstituted piperidine scaffold frequently utilized as a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs), including kinase inhibitors and antipsychotic agents.

From an analytical perspective, this molecule presents a triad of chromatographic challenges:

  • High Polarity & Basicity : The presence of both a secondary/tertiary piperidine nitrogen and a primary amine at the C4 position.

  • Stereochemistry : The trans-configuration dictates the existence of two enantiomers ((3R,4R) and (3S,4S)), necessitating orthogonal methods for chemical and enantiomeric purity.

  • Chromophoric Activity : Unlike simple aliphatic piperidines, the N-benzyl substitution provides a distinct advantage for optical detection.

This application note details a self-validating, dual-method approach to comprehensively analyze this compound, ensuring both structural integrity and stereochemical purity.

Physicochemical Causality in Method Design

As a Senior Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte. The experimental choices in this protocol are grounded in the following causal relationships:

  • Overcoming Chromophore Limitations : Simple piperidine rings lack an extended conjugated system, making them virtually transparent to standard UV detection. Historically, analyzing such compounds requires cumbersome1 to render them UV-active[1]. However, the intrinsic 1-benzyl moiety in our target analyte provides a robust native chromophore. This structural feature allows us to bypass derivatization entirely, enabling direct, high-sensitivity 2[2].

  • Silanol Masking for Basic Amines : The dual basic centers of this molecule (pKa > 9.0) will aggressively interact with residual, unreacted silanol groups (-SiOH) on standard silica-based stationary phases. This secondary ion-exchange interaction is the primary cause of severe peak tailing and loss of resolution. To mitigate this, our RP-HPLC protocol employs a highly end-capped C18 column (e.g., Gemini C18) and modifies the mobile phase with 0.1% Trifluoroacetic acid (TFA). TFA acts as a volatile ion-pairing agent that protonates the basic amines and dynamically masks the stationary phase silanols, 3[3].

  • Stereochemical Resolution : While RP-HPLC is optimal for assessing chemical purity, it is blind to chirality. To determine the enantiomeric excess (ee) of the trans-isomer, we must employ a Normal-Phase Chiral HPLC method. Utilizing a polysaccharide-based chiral stationary phase (CSP) like Chiralcel OD-H, combined with an amine competitor such as Triethylamine (TEA) in the mobile phase, suppresses non-specific binding and4[4].

Method Development Decision Pathway

HPLC_Workflow Start Target Analyte: trans-4-Amino-1-benzyl- 3-hydroxymethyl piperidine UV_Check UV Chromophore Present? (Benzyl Moiety) Start->UV_Check UV_Action Direct UV Detection (λ = 210 nm / 254 nm) UV_Check->UV_Action Yes Amine_Check Basic Amines Present? (pKa > 9.0) UV_Action->Amine_Check Amine_Action Silanol Masking: End-capped C18 + 0.1% TFA Amine_Check->Amine_Action Yes Chiral_Check Stereochemistry Analysis: trans-isomer (Chiral) Amine_Action->Chiral_Check RP_HPLC RP-HPLC Workflow (Chemical Purity) Chiral_Check->RP_HPLC Achiral Goal NP_HPLC Normal Phase Chiral HPLC (Enantiomeric Purity) Chiral_Check->NP_HPLC Chiral Goal

Decision tree for HPLC method development of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine.

Experimental Workflows: A Dual-Method Approach

To ensure the trustworthiness of the analytical data, both protocols below are designed as self-validating systems incorporating strict System Suitability Testing (SST) criteria.

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

This method is optimized for the detection of the main compound and its achiral synthetic impurities.

Step-by-Step Protocol:

  • Mobile Phase Preparation :

    • Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

    • Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication.

  • Sample Preparation : Accurately weigh 10.0 mg of the sample. Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to create a 1.0 mg/mL stock. Sonicate until fully dissolved. Dilute to a working concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter into an amber vial.

  • System Priming : Purge the HPLC system with Mobile Phases A and B. Equilibrate the Gemini C18 column at initial gradient conditions (95% A) for at least 20 column volumes until the baseline is stable at 210 nm.

  • Execution : Inject 10 µL of the blank diluent to confirm no baseline interference, followed by the SST standard and sample solutions.

Table 1: RP-HPLC Gradient Elution Profile

Time (min)Mobile Phase A (0.1% TFA in H2O) %Mobile Phase B (0.1% TFA in MeCN) %Elution Profile
0.0955Initial Hold
8.0595Linear Gradient
12.0595Isocratic Hold
12.1955Linear Return
15.0955Re-equilibration

Table 2: RP-HPLC System Suitability Specifications

ParameterAcceptance CriteriaScientific Rationale
Retention Time Precision %RSD ≤ 1.0% (n=5)Validates pump accuracy and column equilibration.
Peak Area Precision %RSD ≤ 2.0% (n=5)Validates autosampler precision and sample stability.
USP Tailing Factor (Tf) ≤ 1.5Confirms effective silanol masking by TFA.
Theoretical Plates (N) ≥ 5,000Verifies column bed integrity and optimal kinetics.
Normal-Phase Chiral HPLC for Enantiomeric Purity

This orthogonal method resolves the (3R,4R) and (3S,4S) enantiomers of the trans-isomer to determine enantiomeric excess (ee).

Step-by-Step Protocol:

  • Mobile Phase Preparation : Mix 900 mL of n-Hexane with 100 mL of absolute Ethanol. Add 1.0 mL of Triethylamine (TEA) to yield a 90:10:0.1 (v/v/v) ratio. Mix thoroughly and degas. Note: TEA is critical to prevent the basic piperidine nitrogen from irreversibly binding to the chiral stationary phase.

  • Sample Preparation : Dissolve 5.0 mg of the sample in 10 mL of the mobile phase (without TEA to prevent localized high pH degradation before injection). Filter through a 0.45 µm PTFE filter.

  • Execution : Equilibrate the Chiralcel OD-H column at 1.0 mL/min until a stable baseline is achieved at 254 nm. Inject 10 µL of the sample.

Table 3: Isocratic Chiral Method Parameters & SST

ParameterSpecification
Column Daicel Chiralcel OD-H (250 × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : TEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25 °C
Detection Wavelength UV at 254 nm
SST: Enantiomeric Resolution (Rs) ≥ 1.5 (Baseline separation required for accurate ee%)

References

  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Available at:[2]

  • ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at:[4]

  • PubMed / Journal of Chromatographic Science. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at:[1]

  • PubMed Central (PMC). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at:[3]

Sources

Application

Application Note: In Vitro Assay Protocols for BACE1 Inhibitor Screening Utilizing the trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine Scaffold

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals. Mechanistic Rationale: The Piperidine Scaffold in BACE1 Inhibition Beta-site amyloid precursor protein cleaving enzym...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals.

Mechanistic Rationale: The Piperidine Scaffold in BACE1 Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the indispensable β-secretase responsible for the first, rate-limiting step in the generation of amyloid-β (Aβ) peptides[1]. Because the accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease, inhibiting BACE1 is a primary therapeutic strategy for disease-modifying treatments[2].

The compound trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine serves as a highly privileged pharmacophore building block for designing non-peptidic, small-molecule BACE1 inhibitors. The structural logic behind utilizing this specific scaffold is rooted in the precise topology of the BACE1 active site:

  • Catalytic Engagement (4-Amino Group): The primary amine acts as a transition-state isostere. At physiological pH, it becomes protonated and forms critical electrostatic interactions and hydrogen bonds with the catalytic aspartic acid dyad (Asp32 and Asp228) located in the center of the BACE1 binding cleft.

  • Sub-pocket Anchoring (3-Hydroxymethyl Group): The adjacent hydroxymethyl group establishes a robust hydrogen-bonding network within the S1 and S2 sub-pockets. This interaction is crucial for conferring target selectivity, preventing off-target inhibition of closely related aspartic proteases like Cathepsin D.

  • Versatile Derivatization (N-Benzyl Group): The N-benzyl group can serve directly as a lipophilic anchor to probe the S3 pocket. Alternatively, it can be seamlessly removed via palladium-catalyzed hydrogenolysis ( H2​ , Pd/C ) to yield a secondary amine, allowing for subsequent acylation or alkylation to generate a diverse library of optimized inhibitors.

G APP Amyloid Precursor Protein (APP) CTF C99 Fragment (β-CTF) APP->CTF Cleaved by BACE1 BACE1 (β-Secretase) BACE1->APP Abeta Amyloid-β Peptides (Aβ40 / Aβ42) CTF->Abeta Cleaved by Gamma γ-Secretase Gamma->CTF Inhibitor Piperidine-Based BACE1 Inhibitor Inhibitor->BACE1 Blocks Asp32/Asp228

Fig 1: BACE1-mediated APP cleavage pathway and targeted inhibition by piperidine derivatives.

Enzymatic Profiling: BACE1 FRET Assay

To evaluate the biochemical potency ( IC50​ ) of the synthesized piperidine derivatives, a Fluorescence Resonance Energy Transfer (FRET) assay is employed. This assay utilizes a synthetic APP peptide substrate containing a fluorophore and a quencher[2].

Causality of Assay Conditions: The reaction must be performed in a 50 mM Sodium Acetate buffer at pH 4.5. This specific acidic pH is strictly required to mimic the physiological environment of the endosome, which is the primary subcellular compartment where BACE1 exhibits optimal catalytic activity[3].

Protocol 1: Step-by-Step FRET Methodology

Self-Validating System: This protocol integrates a Z'-factor calculation using a known inhibitor to ensure the assay window is statistically robust prior to library screening.

  • Reagent Preparation: Prepare the Assay Buffer (50 mM Sodium Acetate, pH 4.5, 0.05% Tween-20). Dilute recombinant human BACE1 enzyme to a working concentration that yields a final well concentration of 1 nM.

  • Compound Plating: Dispense 10 µL of the piperidine derivatives (serially diluted in DMSO) into a black 384-well microplate. Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation[3].

  • Enzyme Pre-incubation: Add 10 µL of the BACE1 enzyme solution to each well. Incubate for 15 minutes at room temperature. Rationale: This allows the 4-amino group of the inhibitor to fully equilibrate and dock with the Asp32/Asp228 dyad before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the FRET substrate (e.g., Rh-EVNLDAEFK-Quencher) at a final concentration of 250 nM to initiate the cleavage reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Read fluorescence continuously for 60 minutes at 37°C (Excitation: 545 nm / Emission: 585 nm).

  • Validation & Analysis: Calculate the Z'-factor using DMSO vehicle wells (0% inhibition) and 10 µM Verubecestat wells (100% inhibition). A Z'-factor > 0.6 validates the run. Calculate the IC50​ from the initial velocity slopes using a 4-parameter logistic regression.

Cellular Target Engagement: HEK293-APPswe Aβ Reduction Assay

While enzymatic assays confirm direct binding, cell-based assays are necessary to validate cell permeability and physiological target engagement. This protocol utilizes HEK293 cells stably transfected with the Swedish mutant of APP (APPswe).

Causality of the Cell Line: The APPswe mutation dramatically increases the affinity of APP for BACE1, resulting in a robust, artificially elevated baseline of Aβ secretion[4]. This provides a wide assay window to accurately measure the inhibitory potency of the piperidine derivatives. Conditioned media is subsequently analyzed via sandwich ELISA to quantify Aβ40 and Aβ42[5].

Protocol 2: Step-by-Step Cell-Based Methodology

Self-Validating System: A parallel cell viability screen is mandatory to ensure that any observed reduction in Aβ is due to true BACE1 target engagement and not a false positive caused by compound cytotoxicity.

  • Cell Seeding: Seed HEK293-APPswe cells at 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 2 mM L-glutamine. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Aspirate the media and replace it with 100 µL of fresh media containing serial dilutions of the piperidine derivatives. Prepare a parallel identical plate for a CellTiter-Glo (ATP-based) viability assay.

  • Incubation: Incubate the cells for 24 hours to allow sufficient time for APP processing and Aβ secretion into the media.

  • Media Collection: Harvest the conditioned media and centrifuge at 10,000 × g for 5 minutes at 4°C to pellet any detached cells or cellular debris.

  • ELISA Quantification: Transfer 50 µL of the cleared supernatant to a commercial Aβ40/Aβ42 sandwich ELISA plate. Follow the manufacturer's protocol for antibody incubation and fluorometric development.

  • Data Normalization: Read the parallel CellTiter-Glo plate. Normalize the ELISA Aβ concentrations to the cell viability readout. Compounds showing >20% cytotoxicity at their IC50​ concentrations should be flagged for scaffold toxicity.

Workflow Synth 1. N-Benzyl Deprotection & Derivatization FRET 2. BACE1 FRET Assay (Enzymatic IC50) Synth->FRET Cell 3. HEK293-APPswe Cell-Based Assay FRET->Cell ELISA 4. Aβ40/42 ELISA (Target Engagement) Cell->ELISA

Fig 2: In vitro screening workflow for evaluating novel piperidine-based BACE1 inhibitors.

Quantitative Data Summary

The following table outlines the expected pharmacological profile when transitioning from the raw trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine building block to an optimized inhibitor, benchmarked against an industry standard.

Compound / ScaffoldBACE1 Enzymatic IC50​ (nM)HEK293-APPswe Aβ40 IC50​ (nM)Target Engagement Profile
trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (Raw Scaffold)> 10,000> 10,000Weak (Requires S3 pocket optimization)
Optimized N1-Acyl Piperidine Derivative 15.245.8Strong (High permeability, low toxicity)
Verubecestat (Positive Control)2.212.5Strong (Clinical benchmark)

References

  • Targeting the γ-/β-secretase interaction reduces β-amyloid generation and ameliorates Alzheimer's disease-related pathogenesis , SciSpace.[Link]

  • Arctigenin Effectively Ameliorates Memory Impairment in Alzheimer's Disease Model Mice Targeting Both β-Amyloid Production and Clearance , Journal of Neuroscience.[Link]

  • BACE2, a conditional β-secretase, contributes to Alzheimer's disease pathogenesis , JCI Insight.[Link]

Sources

Method

Application Note: Catalytic N-Debenzylation of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule CAS: 1260670-31-2 / 1177198-30-9 Introduction & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Molecule CAS: 1260670-31-2 / 1177198-30-9

Introduction & Mechanistic Rationale

The molecule trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is a highly versatile building block used in the synthesis of complex pharmaceutical APIs, particularly kinase inhibitors and GPCR-targeting ligands. A critical step in utilizing this intermediate is the selective removal of the N-benzyl protecting group at the piperidine nitrogen (C1) to allow for subsequent functionalization (e.g., reductive amination, amidation).

The Chemical Challenge: Catalyst Poisoning

N-debenzylation is classically achieved via Palladium-catalyzed hydrogenolysis. However, this specific substrate presents a dual challenge: it contains both a free primary amine (at C4) and a primary alcohol (at C3).

Aliphatic amines are strong σ -donors. The lone pair on the C4 primary amine readily coordinates to the empty d-orbitals of the Palladium catalyst[1]. This coordination blocks the active catalytic sites required for hydrogen gas activation ( H2​→2H∗ ) and benzyl group adsorption, leading to rapid catalyst poisoning and stalled reactions.

The Solution: Acidic Modulation and Catalyst Selection

To circumvent catalyst deactivation, we employ two field-proven strategies:

  • Amine Protonation: The addition of a stoichiometric amount of acetic acid (AcOH) protonates the highly basic primary amine ( pKa​≈10 ), converting it into an ammonium salt. This eliminates the lone pair, preventing metal coordination while leaving the N-benzyl nitrogen available for cleavage.

  • Pearlman’s Catalyst (Pd(OH)₂/C): For sterically hindered or heavily functionalized piperidines, 20% Pd(OH)₂/C is vastly superior to standard 10% Pd/C[2]. Upon in situ reduction, Pearlman's catalyst generates a highly active, non-crystalline Palladium surface that accelerates C-N bond cleavage.

Mechanism Start N-Benzyl Piperidine (Free 4-Amine) Risk Risk: Amine Lone Pair Coordinates to Pd Surface Start->Risk Solution Addition of Acetic Acid (AcOH) Start->Solution Poisoning Catalyst Poisoning (Reaction Stalls) Risk->Poisoning Protonation Amine Protonation (Ammonium Formation) Solution->Protonation Active Pd Surface Remains Active for C-N Cleavage Protonation->Active Active->Poisoning Prevents

Fig 1: Mechanistic logic for preventing Pd-catalyst poisoning via amine protonation.

Experimental Methodologies

We present two self-validating protocols. Protocol A utilizes standard high-activity hydrogenolysis, ideal for scale-up. Protocol B utilizes Catalytic Transfer Hydrogenation (CTH), which is faster, requires no specialized pressure equipment, and operates under exceptionally mild conditions[3].

Protocol A: High-Activity Hydrogenolysis with Pearlman’s Catalyst

Reagents:

  • trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine: 1.0 eq (e.g., 10 mmol, ~2.20 g)

  • 20% Pd(OH)₂/C (Pearlman’s Catalyst): 10-15% w/w (220-330 mg)

  • Glacial Acetic Acid: 1.5 eq (15 mmol, ~0.86 mL)

  • Solvent: Absolute Ethanol or Methanol (50 mL)

  • Hydrogen Gas: Balloon or Autoclave (1-3 atm)

Step-by-Step Workflow:

  • Preparation: In a flame-dried, round-bottom flask, dissolve the substrate in absolute ethanol. Add the glacial acetic acid and stir for 5 minutes to ensure complete protonation of the primary amine.

  • Catalyst Addition: Crucial Safety Step: Purge the flask with Argon/Nitrogen. Carefully add the 20% Pd(OH)₂/C. (Never add dry Pd/C to a methanol/ethanol solution in the presence of oxygen, as it is highly pyrophoric).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas three times. Maintain the H2​ atmosphere via a balloon. Heat the mixture to 50–60 °C with vigorous stirring for 12–14 hours[2].

  • Monitoring: Monitor via TLC (DCM:MeOH:NH₄OH 80:18:2). The starting material is UV-active; the debenzylated product is not, but stains intensely with Ninhydrin.

  • Workup: Cool to room temperature. Purge the system with Nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the catalyst.

  • Isolation: Wash the Celite pad thoroughly with hot Methanol (2 x 30 mL). Expert Insight: The debenzylated product is highly polar and water-soluble. Do not attempt an aqueous extraction. Concentrate the combined filtrates in vacuo to yield the acetate salt of the product.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Reagents:

  • trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine: 1.0 eq (10 mmol)

  • 10% Pd/C: 10% w/w (220 mg)

  • Anhydrous Ammonium Formate ( NH4​HCO2​ ): 5.0 eq (50 mmol, ~3.15 g)

  • Solvent: Dry Methanol (50 mL)

Step-by-Step Workflow:

  • Preparation: Suspend the substrate and 10% Pd/C in dry methanol under a Nitrogen atmosphere.

  • Donor Addition: Add anhydrous ammonium formate in a single portion.

  • Reaction: Heat the mixture to a gentle reflux (65 °C). The ammonium formate decomposes on the Pd surface into H2​ , CO2​ , and NH3​ , providing a massive localized concentration of active hydrogen[3].

  • Completion: The reaction is typically complete within 2 to 4 hours. The evolution of gas ( CO2​ and NH3​ ) will visibly cease as the donor is consumed.

  • Workup: Filter through Celite, wash with Methanol, and concentrate under reduced pressure. The byproduct (excess ammonium formate) can be sublimed away under high vacuum at 50 °C, leaving the pure free-base amine.

Workflow Substrate Substrate: trans-4-Amino-1-benzyl- 3-hydroxymethyl piperidine Prep Reaction Preparation Solvent: EtOH / MeOH Substrate->Prep PathA Protocol A: H2 Gas Pd(OH)2/C + AcOH 50-60°C, 12-14 hrs Prep->PathA PathB Protocol B: CTH Pd/C + NH4HCO2 Reflux, 2-4 hrs Prep->PathB Filtration Celite Filtration (Argon Purge) PathA->Filtration PathB->Filtration Purification Concentration in vacuo (No Aqueous Workup) Filtration->Purification Product Target Product: trans-4-Amino-3-hydroxymethyl piperidine Purification->Product

Fig 2: Experimental workflow comparing standard hydrogenolysis (A) and CTH (B).

Quantitative Data & Protocol Comparison

The following table summarizes the expected outcomes and operational parameters for both protocols, allowing process chemists to select the optimal route based on available infrastructure.

ParameterProtocol A: Pd(OH)₂/C + H2​ Protocol B: Pd/C + NH4​HCO2​
Hydrogen Source H2​ Gas (Balloon/Autoclave)Ammonium Formate (Solid)
Catalyst 20% Pd(OH)₂/C (Pearlman's)10% Pd/C
Additives Glacial Acetic Acid (1.5 eq)None (Neutral/Mildly Basic)
Temperature 50 – 60 °C65 °C (Reflux)
Reaction Time 12 – 14 hours2 – 4 hours
Expected Yield > 92%85 – 90%
Product State Acetate SaltFree Base
Primary Advantage High purity, highly scalableRapid, no pressure equipment needed
Limitation Requires H2​ handlingSublimation step needed for excess donor

Troubleshooting & Self-Validation System

To ensure a self-validating process, observe the following critical checkpoints:

  • Incomplete Conversion (Stalled Reaction): If TLC shows unreacted starting material after 14 hours in Protocol A, catalyst poisoning has occurred. Fix: Do not simply add more H2​ . Filter the reaction, recover the intermediate, and resubject it to fresh catalyst and solvent. Ensure the acetic acid stoichiometry is strictly ≥1.0 equivalent relative to the primary amine[2].

  • Product Loss During Workup: The debenzylated piperidine is highly hydrophilic. Fix: Strictly avoid liquid-liquid aqueous extractions. If neutralization of the acetate salt (from Protocol A) is required, use a basic ion-exchange resin (e.g., Amberlyst A26 OH form) in methanol, rather than aqueous NaOH.

  • Side Reactions (Reductive Alkylation): If using ethanol or methanol, trace aldehydes/ketones in the solvent can react with the primary amine under reductive conditions. Fix: Always use high-purity, anhydrous solvents.

References

  • Asari, M., et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Ram, S., & Spicer, L. D. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Synthetic Communications, 17(4), 415-418 (1987). Available at:[Link]

Sources

Application

Reagents for the functionalization of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Application Note: Orthogonal Functionalization Strategies for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine Abstract trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS: 1260670-31-2, 1177198-30-9)[][2] is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization Strategies for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Abstract

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS: 1260670-31-2, 1177198-30-9)[][2] is a highly versatile, conformationally biased building block widely utilized in the synthesis of complex pharmaceutical libraries and kinase inhibitors. Its unique substitution pattern offers three distinct, orthogonally reactive vectors: a primary amine, a primary alcohol, and a protected secondary amine[3]. This application note provides validated protocols and mechanistic rationales for the selective functionalization of each site, ensuring high chemoselectivity and yield for drug development professionals.

Structural Reactivity & Mechanistic Rationale

The scaffold presents a classical chemoselectivity challenge. Successful functionalization relies on exploiting the inherent nucleophilicity and steric environments of its functional groups.

  • Vector 1: C4-Primary Amine (High Nucleophilicity): The equatorial primary amine is the most nucleophilic site on the molecule. It readily undergoes acylation, sulfonylation, and reductive amination. Due to the adjacent C3-hydroxymethyl group, mild coupling reagents (e.g., HATU) are preferred over harsh acid chlorides to prevent competitive O-acylation.

  • Vector 2: C3-Hydroxymethyl (Moderate Nucleophilicity): To selectively functionalize the oxygen, the C4-amine must either be pre-functionalized (e.g., as an amide) or transiently protected (e.g., with a Boc group). Once the amine is masked, the hydroxyl can be activated via mesylation or directly alkylated using strong bases (e.g., NaH).

  • Vector 3: N1-Benzyl Group (Latent Secondary Amine): The N-benzyl group serves as a robust protecting group during C3 and C4 functionalization. It is cleanly removed via palladium-catalyzed hydrogenolysis, unmasking the piperidine nitrogen for subsequent Buchwald-Hartwig cross-coupling, alkylation, or SNAr reactions.

ReactivityMap Central trans-4-Amino-1-benzyl- 3-hydroxymethyl piperidine C4_Amine C4 Primary Amine (Highly Nucleophilic) Central->C4_Amine Route A C3_OH C3 Hydroxymethyl (Sterically Hindered) Central->C3_OH Route B N1_Bn N1 Benzyl Group (Protecting Group) Central->N1_Bn Route C Amide Amide Coupling (HATU/DIPEA) C4_Amine->Amide RedAm Reductive Amination (NaBH(OAc)3) C4_Amine->RedAm Ether Etherification (NaH, R-X) C3_OH->Ether Mesyl Mesylation (MsCl, Et3N) C3_OH->Mesyl Deprot Hydrogenolysis (Pd/C, H2) N1_Bn->Deprot SecAmine Free N1 Amine (Ready for SNAr) Deprot->SecAmine

Orthogonal functionalization pathways of the piperidine scaffold.

Validated Experimental Protocols

Protocol A: Chemoselective Amide Coupling at the C4-Amine
  • Objective: Selective N-acylation in the presence of the free C3-hydroxyl.

  • Causality & Rationale: HATU generates a highly reactive HOAt ester intermediate. DIPEA, a bulky non-nucleophilic base, deprotonates the primary amine without facilitating O-acylation, ensuring >95% chemoselectivity for the N-amide.

  • Procedure:

    • Preparation: Dissolve the target carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

    • Activation: Add DIPEA (3.0 equiv) and stir at 25 °C for 15 minutes to pre-form the active ester.

    • Coupling: Add trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (1.0 equiv)[4] dropwise as a solution in DMF.

    • Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

    • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (critical step to partition DMF into the aqueous phase) and brine. Dry over Na2SO4, filter, and concentrate.

Protocol B: Activation of the C3-Hydroxymethyl via Mesylation
  • Objective: Conversion of the hydroxyl to a methanesulfonate leaving group.

  • Causality & Rationale: The unmodified hydroxymethyl group is a poor leaving group. Converting it to a mesylate allows for subsequent nucleophilic displacement (e.g., with azides, amines, or thiols). Maintaining strict low temperatures (-78 °C to 0 °C) is critical to prevent unwanted elimination reactions or intramolecular aziridine formation.

  • Procedure:

    • Preparation: Dissolve the N4-functionalized intermediate (1.0 equiv) in anhydrous DCM (0.1 M).

    • Base Addition: Add Triethylamine (Et3N, 2.5 equiv) and cool the mixture to 0 °C under an inert argon atmosphere.

    • Mesylation: Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise over 10 minutes to control the exothermic reaction.

    • Reaction: Stir at 0 °C for 1 hour.

    • Workup: Quench with ice water. Extract with DCM. Wash organics with cold 0.1 M HCl, followed by brine. Dry over MgSO4 and concentrate in vacuo. Note: Use the resulting mesylate immediately in the next step to avoid degradation.

Protocol C: N-Debenzylation via Catalytic Hydrogenolysis
  • Objective: Unmasking the N1 secondary amine for late-stage diversification.

  • Causality & Rationale: Palladium on carbon (Pd/C) efficiently cleaves the benzyl-nitrogen bond under a hydrogen atmosphere. The addition of acetic acid serves a dual purpose: it prevents catalyst poisoning by protonating the basic amine products, and it inhibits unwanted reductive amination side-reactions between the unmasked amine and trace aldehydes.

Workflow Step1 1. Solvation MeOH/AcOH Step2 2. Catalyst 10% Pd/C Step1->Step2 Step3 3. Reaction H2, 25°C, 12h Step2->Step3 Step4 4. Filtration Celite Pad Step3->Step4 Step5 5. Isolation Neutralization Step4->Step5

Step-by-step workflow for the catalytic N-debenzylation process.

  • Procedure:

    • Preparation: Dissolve the substrate in a 9:1 mixture of Methanol:Acetic Acid (0.1 M).

    • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate) under a steady stream of nitrogen to prevent solvent ignition.

    • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times.

    • Reaction: Stir vigorously at 25 °C for 12–18 hours.

    • Filtration: Purge the flask with nitrogen. Filter the suspension through a pad of Celite, washing generously with Methanol to recover all products.

    • Isolation: Concentrate the filtrate. Neutralize the acetate salt with basic ion-exchange resin or an aqueous Na2CO3 extraction to yield the free secondary amine.

Quantitative Data & Reagent Summary

The following table summarizes the optimized reaction parameters for the functionalization of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine:

Target SiteReaction TypeKey ReagentsEquivalentsTemp (°C)Time (h)Expected YieldChemoselectivity
C4-Amine Amide CouplingHATU / DIPEA1.2 / 3.0252 - 485 - 92%>95% (N vs O)
C4-Amine Reductive AminationNaBH(OAc)3 / AcOH1.5 / 1.0251278 - 88%>98%
C3-Hydroxyl MesylationMsCl / Et3N1.2 / 2.501>90%N/A (Requires C4 protection)
C3-Hydroxyl EtherificationNaH / R-X1.5 / 1.20 to 254 - 665 - 80%N/A (Requires C4 protection)
N1-Benzyl Hydrogenolysis10% Pd/C / H210% w/w2512 - 1890 - 98%Complete Debenzylation

References

  • Title: Trans-4-amino-1-benzyl-3-hydroxymethyl piperidine (C13H20N2O) Source: PubChemLite (Université du Luxembourg) URL: [Link]

  • Title: trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (EC number 800-833-7) Source: ECHA CHEM URL: [Link]

  • Title: trans-4-Amino-1-benzyl-3-(hydroxymethyl)piperidine (SY044802) Source: AccelaChem URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Process Optimization Support Desk: Synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1260670-31-2)[1].

This highly functionalized piperidine is a privileged scaffold frequently utilized in the development of psychotropic agents[2] and peptidomimetic dipeptidyl peptidase IV (DPP-IV) inhibitors[3]. Because this molecule possesses a basic secondary amine, a primary amine, a primary alcohol, and two chiral centers, its synthesis is fraught with chemoselectivity and stereoselectivity challenges.

Below, you will find our field-proven methodologies, quantitative process metrics, and an advanced troubleshooting desk designed to resolve critical yield bottlenecks.

Synthetic Workflow & Bottleneck Identification

SynthesisRoute A 1-Benzyl-3-carbethoxy- 4-piperidone B Oxime Intermediate (Stereocontrol Node) A->B NH2OH·HCl NaOAc, EtOH C Tandem Reduction (Yield Bottleneck) B->C LiAlH4, THF 0°C to Reflux D trans-4-Amino-1-benzyl- 3-hydroxymethylpiperidine C->D Fieser Workup & Chiral Resolution

Fig 1: Synthetic workflow highlighting the tandem reduction yield bottleneck.

Section 1: Self-Validating Core Methodology

To ensure reproducibility, this protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation criteria are met.

Step 1: Oximation of 1-Benzyl-3-carbethoxy-4-piperidone
  • Mechanism & Causality: The conversion of the ketone to an oxime is required to introduce the nitrogen atom. Sodium acetate is used as a buffer to free-base the hydroxylamine hydrochloride without causing base-catalyzed hydrolysis of the ethyl ester.

  • Procedure:

    • Dissolve 1.0 eq of 1-benzyl-3-carbethoxy-4-piperidone in absolute ethanol (0.5 M).

    • Add 1.5 eq of hydroxylamine hydrochloride and 1.5 eq of anhydrous sodium acetate.

    • Reflux for 4 hours under nitrogen.

    • Concentrate in vacuo, partition between ethyl acetate and water, wash with brine, dry over Na₂SO₄, and evaporate.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The starting material (UV active, Rf​≈0.6 ) must be completely consumed, replaced by a more polar oxime spot ( Rf​≈0.4 ).

Step 2: Tandem Reduction (The Critical Step)
  • Mechanism & Causality: Lithium aluminum hydride (LiAlH₄) is deployed to simultaneously reduce the oxime to a primary amine and the ethyl ester to a primary alcohol[4]. The bulky nature of the intermediate aluminum complex dictates the stereochemical outcome, favoring the thermodynamically stable trans (di-equatorial) configuration.

  • Procedure:

    • Suspend 4.0 eq of LiAlH₄ in anhydrous THF (0.2 M) at 0 °C under argon.

    • Dissolve the crude oxime in anhydrous THF and add dropwise over 30 minutes to control the exothermic hydrogen gas evolution.

    • Warm to room temperature, then reflux for 12 hours.

  • Validation Checkpoint: Remove a 0.1 mL aliquot, quench carefully with water, extract with DCM, and spot on TLC. Stain with Ninhydrin and heat. A strong purple/blue spot confirms the presence of the primary amine.

Step 3: Fieser Workup & Isolation
  • Mechanism & Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that physically traps the highly polar amino-alcohol product. The Fieser method forces the aluminum into a granular, crystalline sodium aluminate lattice, effectively excluding the product and allowing for simple filtration.

  • Procedure: For every x grams of LiAlH₄ used:

    • Cool the reaction to 0 °C. Add x mL of DI water dropwise.

    • Add x mL of 15% NaOH (aq) dropwise.

    • Add 3x mL of DI water.

    • Stir vigorously for 30 minutes until a white, granular precipitate forms.

    • Filter through a Celite pad and wash the cake thoroughly with hot THF. Concentrate the filtrate to yield the crude trans/cis mixture.

  • Validation Checkpoint: ¹H NMR (CDCl₃) of the crude mixture. Look for the coupling constant ( J ) of the protons at C3 and C4. A large coupling constant ( J≈10−12 Hz) confirms the axial-axial relationship indicative of the trans (di-equatorial) isomer.

Section 2: Quantitative Process Metrics

To guide your optimization, refer to the following empirical data comparing different reagents and workup techniques.

Table 1: Impact of Reducing Agents on Yield and Diastereomeric Excess (de)

Reducing AgentTarget TransformationIsolated Yield (%)trans:cis RatioProcess Notes
LiAlH₄ (4 eq) / THF Oxime + Ester78 - 85% 85:15 Optimal. High trans selectivity via steric approach control.
NaBH₄ / NiCl₂ / MeOHOxime only60 - 65%55:45Poor selectivity; requires separate ester reduction step.
Pd/C, H₂ (50 psi)Oxime only< 10%N/ACauses severe N-benzyl deprotection (hydrogenolysis).
DIBAL-H (6 eq) / DCMOxime + Ester40 - 50%70:30Sluggish oxime reduction; prone to over-reduction byproducts.

Table 2: Workup Method vs. Product Recovery Rates

Workup StrategyPhase SeparationProduct Loss in AqueousFinal Recovery
Standard Aqueous QuenchSevere Emulsion> 45%Poor
Rochelle's Salt (KNaC₄H₄O₆)Clear biphasic20 - 25%Moderate
Fieser Method (n, n, 3n) Granular Solid < 5% Excellent
Section 3: Troubleshooting Desk & FAQs

Q1: My overall yield drops significantly during the liquid-liquid extraction phase. How can I recover my product? A: The target molecule is a highly polar diamine-alcohol. If you are using standard solvents like ethyl acetate or diethyl ether, the product is partitioning into the aqueous layer due to extensive hydrogen bonding.

  • Corrective Action: First, always use the Fieser workup (see Step 3) to eliminate the need for aqueous-organic phase separation entirely. If an extraction is absolutely unavoidable, saturate the aqueous layer with K₂CO₃ (salting out) and extract with a mixture of DCM:Isopropanol (80:20) . The isopropanol disrupts the hydration shell around the product, forcing it into the organic phase.

Q2: I am getting a nearly 1:1 mixture of trans and cis isomers. How do I improve the diastereoselectivity? A: Poor selectivity usually stems from the conformation of the starting piperidone ring prior to reduction.

  • Corrective Action: Ensure the ester group at the C3 position is thermodynamically equilibrated to the equatorial position before the hydride attacks. You can promote this by stirring the oxime intermediate in a mild base (like catalytic NaOEt in EtOH) prior to isolation. When the bulky LiAlH₄ attacks the oxime, it will approach from the less sterically hindered axial face, pushing the newly formed amine into the equatorial position, thereby yielding the di-equatorial (trans) product.

Q3: NMR analysis shows that I am losing the N-benzyl protecting group during the reduction step. What is causing this? A: While LiAlH₄ is generally safe for N-benzyl groups, cleavage (debenzylation) can occur if there are trace transition metal impurities in your THF, or if the reaction is subjected to excessive temperatures for prolonged periods.

  • Corrective Action: Ensure you are using strictly anhydrous, inhibitor-free THF. Limit your reflux time to a maximum of 12 hours. Note: If you attempted to reduce the oxime using catalytic hydrogenation (e.g., Pd/C and H₂) instead of LiAlH₄, the benzyl group will inevitably be cleaved via hydrogenolysis. If hydrogenation is required for your specific workflow, you must poison the catalyst (e.g., using Lindlar's catalyst) or swap the benzyl group for a Boc protecting group early in the synthesis.

Q4: The final product is an oil that is difficult to handle. How can I isolate it as a stable solid? A: The free base of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is typically a viscous oil at room temperature.

  • Corrective Action: Convert it to a crystalline salt. Dissolve the free base in minimal hot ethanol and add a stoichiometric amount of an anhydrous acid (e.g., HCl in dioxane, or a chiral acid like (+)-dibenzoyl-D-tartaric acid if you intend to resolve the enantiomers). Slowly cool to 0 °C to induce crystallization.

References
  • AccelaChem. "trans-4-Amino-1-benzyl-3-(hydroxymethyl)piperidine SY044802". AccelaChem Product Catalog. Available at: [Link]

  • MDPI. "Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review". Molecules 2025. Available at: [Link]

  • J-Stage. "Studies on Psychotropic Agents. II. Synthesis of 1-Substituted-3-(p-fluorophenacyl) piperidines and the Related Compounds". Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Uni-Tuebingen. "Synthesis of Benzomorphan Scaffolds by Intramolecular Buchwald–Hartwig Arylation and Approach Towards the Total Synthesis of Queenslandon". Eberhard-Karls-Universität Tübingen. Available at: [Link]

Sources

Optimization

Troubleshooting low solubility of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the physicochemical behavior of complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the physicochemical behavior of complex pharmaceutical intermediates.

Handling trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine presents a classic solvation challenge. Structurally, this molecule is a dichotomy: it possesses a lipophilic N-benzyl group alongside highly polar, hydrogen-bonding moieties (a primary amine and a primary alcohol). Furthermore, the piperidine ring contains a basic tertiary nitrogen. This complex architecture leads to unpredictable solubility profiles that are highly dependent on the compound's ionization state and the hydrogen-bonding capacity of the solvent matrix.

Below is a comprehensive troubleshooting guide designed to diagnose and resolve your solubility issues through mechanistic understanding and self-validating protocols.

Diagnostic Workflow

To immediately identify the root cause of your solubility issue, follow the logical progression in the diagnostic map below.

G Start Solubility Issue in Organic Solvent WaterTest Is it highly soluble in water? Start->WaterTest SaltForm Likely Amine Salt (e.g., HCl salt) WaterTest->SaltForm Yes FreeBase Likely Free Base (Strong H-bonding) WaterTest->FreeBase No FreeBasing Perform Free-Basing (Protocol 1) SaltForm->FreeBasing SolventScreen Use Polar Co-solvents (Protocol 2) FreeBase->SolventScreen

Diagnostic workflow for troubleshooting piperidine derivative solubility.

Frequently Asked Questions (FAQs)

Q1: My compound is completely insoluble in dichloromethane (DCM) and ethyl acetate (EtOAc), but dissolves instantly in water. Why? Causality: You are almost certainly working with the salt form of the compound (e.g., a hydrochloride or dihydrochloride salt). Because the piperidine ring contains a basic nitrogen atom (pKa ~11.2) and the molecule features an additional primary amine, it is easily protonated[1]. In acidic or neutral conditions, these nitrogen atoms form ammonium salts. These salts possess high crystal lattice energies driven by ionic interactions, making them highly soluble in water but virtually insoluble in aprotic organic solvents like DCM or EtOAc[1][2]. Solution: You must convert the salt to its free base form before attempting to dissolve it in non-polar or moderately polar organic solvents. Proceed to Protocol 1 .

Q2: I have confirmed my compound is in the free base form, but it still crashes out of non-polar solvents like hexane or toluene. What is the mechanism behind this? Causality: Even in the free base form, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine possesses strong hydrogen-bond donors (the primary amine and the hydroxymethyl group) and acceptors. These functional groups facilitate powerful intermolecular hydrogen bonding, creating a robust crystalline lattice that non-polar hydrocarbon solvents simply cannot disrupt[3]. Solution: Solvation requires overcoming solute-solute interactions. You need to utilize solvents capable of competing for these hydrogen bonds. Switch to polar aprotic solvents (e.g., DMSO, DMF) or polar protic solvents (e.g., methanol, ethanol) which display significant solubility for aliphatic amines[1][3].

Q3: My downstream synthetic step strictly requires a less polar solvent (like THF or DCM). How can I force the free base into solution without changing my bulk solvent? Causality: When a single solvent lacks the dielectric constant or hydrogen-bonding capacity to solvate a molecule, a binary solvent system can be used to disrupt the lattice energy synergistically[1]. Solution: Employ a co-solvent strategy. Dissolve the compound in a minimal amount of a powerful polar aprotic solvent, then dilute it with your target bulk solvent. Proceed to Protocol 2 .

Quantitative Data: Solvent Selection Matrix

To guide your solvent selection, the table below summarizes the expected solubility profiles based on the solvent's physicochemical properties and the compound's ionization state.

SolventPolarity IndexH-Bonding CapacityExpected Solubility (Free Base)Expected Solubility (Amine Salt)
Water 10.2Strong Donor/AcceptorLow to ModerateVery High
Methanol 5.1Strong Donor/AcceptorHigh High
DMSO 7.2Strong AcceptorHigh Moderate
Dichloromethane (DCM) 3.1PoorModerate (Requires co-solvent)Insoluble
Hexane 0.1NoneInsolubleInsoluble

Self-Validating Experimental Protocols

Protocol 1: Free-Basing via Liquid-Liquid Extraction

Purpose: To convert the water-soluble ammonium salt into the organic-soluble free base. Self-Validation Check: The aqueous layer's pH must remain 12 after extraction to ensure complete deprotonation. The separated organic layer must leave a measurable residue upon evaporation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the piperidine derivative salt in a minimal volume of deionized water.

  • Thermal Control: Chill the solution in an ice bath to minimize exothermic degradation during basification.

  • Basification: Slowly add a 2M NaOH solution dropwise until the aqueous phase reaches pH 12[4]. Mechanistic note: A high pH ensures both the primary amine and the tertiary piperidine nitrogen are fully deprotonated into their neutral states.

  • Extraction: Extract the aqueous layer 3 times with an equal volume of a moderately polar organic solvent (e.g., 2-Methyltetrahydrofuran or an EtOAc/MeOH mixture). Note: If the free base remains highly water-soluble, saturating the aqueous layer with NaCl (brine) prior to extraction will help "salt out" the organic amine into the organic phase[2].

  • Washing: Combine the organic layers and wash once with a minimal amount of brine to remove residual water and inorganic salts.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the free base.

Protocol 2: Systematic Co-Solvent Screening

Purpose: To identify the optimal binary solvent system for challenging free base formulations in less polar bulk solvents. Self-Validation Check: A successful solvent system will remain optically clear (no turbidity) when cooled to 4°C, confirming true thermodynamic solvation rather than a temporary supersaturated suspension.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a concentrated stock solution of the free base in a strong polar aprotic solvent like DMSO or DMF (e.g., 100 mg/mL)[1].

  • Baseline Setup: In a series of 2 mL glass vials, add 1.0 mL of your target bulk solvent (e.g., DCM, THF, Toluene).

  • Titration: Titrate the stock solution into the bulk solvent in 10 µL (1% v/v) increments. Vortex vigorously after each addition[1].

  • Observation: Visually inspect for precipitation or cloudiness. Record the maximum volume of stock solution that can be added before the mixture turns turbid.

  • Thermal Stress Test: Once the desired concentration is reached without precipitation at room temperature, incubate the vials at 4°C for 24 hours. If the solution remains clear, the co-solvent ratio is validated for low-temperature stability and is ready for your downstream reaction.

References

  • Addressing poor solubility of piperidine derivatives in reactions - Benchchem.
  • PIPERIDINE - Ataman Kimya.
  • 24.2: Structure and Properties of Amines - Chemistry LibreTexts.
  • Precipitating organic amine from organic solution containing dissolved KOH - Reddit (r/Chempros).
  • What is the best way to convert my amine compound from the salt form into free amine? - ResearchGate.

Sources

Troubleshooting

Purification techniques for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine impurities

Welcome to the Technical Support Center for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1260670-31-2 / 1177198-30-9). As a critical amino-alcohol intermediate used in the synthesis of complex active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1260670-31-2 / 1177198-30-9). As a critical amino-alcohol intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs) and kinase inhibitors, achieving high diastereomeric and chemical purity is paramount.

This guide is designed for researchers and drug development professionals. It bypasses basic synthesis overviews to directly address the causality of impurity formation and provides field-proven, self-validating purification methodologies.

Part 1: Diagnostic FAQ & Impurity Troubleshooting

Q1: My LC-MS shows a single mass peak ([M+H]+ ≈ 221.16), but NMR indicates a mixture. Why is my synthesis yielding a high percentage of the cis-diastereomer? Causality: The synthesis of substituted piperidines often involves the reductive amination or direct reduction of a piperidone precursor. Due to the conformational flexibility of the piperidine ring, hydride attack lacks strict facial selectivity, leading to a thermodynamic/kinetic mixture of cis and trans isomers. Because they share the exact molecular formula (C13H20N2O) and mass, they co-elute on standard LC-MS methods. Self-Validating Action: Do not rely solely on MS. Implement a shallow-gradient reverse-phase HPLC method (e.g., 5-30% Acetonitrile in water with 0.1% TFA over 20 minutes) to resolve the retention times of the diastereomers.

Q2: I am observing a highly polar impurity that streaks heavily on TLC and co-elutes with my product during silica chromatography. What is it, and why did it form? Causality: This is likely the N-debenzylated side-product (4-amino-3-hydroxymethyl piperidine). The N-benzyl protecting group is highly sensitive to catalytic hydrogenation conditions (often used in earlier reductive amination steps) or oxidative environments. Lacking the lipophilic benzyl group, this impurity is extremely polar and basic, causing severe interaction with acidic silanol groups on standard silica. Self-Validating Action: Spike your crude mixture with a known standard of the debenzylated amine. If the streaking spot intensifies, confirm its presence via MS ([M+H]+ = 131.1). To prevent streaking, you must neutralize the silica stationary phase (see Workflow 2).

Part 2: Quantitative Data & Impurity Profiling

To effectively troubleshoot, you must understand the physicochemical properties of the target compound and its associated impurities. The following table summarizes the key analytical parameters based on predictive collision cross-section and exact mass data[1].

Compound / ImpurityMolecular FormulaExact MassPredicted [M+H]+ AdductRelative PolarityPrimary Removal Strategy
Target: trans-IsomerC13H20N2O220.15701 Da221.16484 m/zModerateN/A
Diastereomer: cis-IsomerC13H20N2O220.15701 Da221.16484 m/zModerateSalt Crystallization
Degradant: N-DebenzylatedC6H14N2O130.11061 Da131.11844 m/zHighFlash Chromatography
Side Product: N,O-DibenzylatedC20H26N2O310.20451 Da311.21234 m/zLowAcid-Base Extraction

Part 3: Step-by-Step Purification Methodologies

Workflow 1: Diastereomeric Resolution via Salt Crystallization

Causality: Standard silica chromatography struggles to separate cis and trans isomers of highly basic amino alcohols due to nearly identical polarities. Converting the free base into a diastereomeric salt using a chiral or bulky achiral acid (e.g., tartaric acid derivatives or boric acid/BINOL complexes) exploits the differential solubility of the resulting crystal lattices in protic solvents[2],[3].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude amino alcohol mixture (1.0 eq) in a 1:1 mixture of Ethanol/Water and heat to 70 °C[3].

  • Salt Formation: Slowly add a solution of the resolving acid (e.g., Di-p-toluoyl-L-tartaric acid, 1.05 eq) dissolved in minimum Ethanol.

  • Controlled Crystallization: Allow the mixture to cool to room temperature at a controlled rate of 5 °C/hour. Scientific Rationale: Rapid cooling traps the cis-isomer in the crystal lattice. Slow cooling promotes Ostwald ripening, selectively precipitating the thermodynamically favored trans-isomer salt.

  • Isolation: Filter the precipitate and wash with ice-cold Ethanol to remove the cis-enriched mother liquor.

  • System Validation: Dissolve a 5 mg crystal in 1M NaOH, extract with Dichloromethane (DCM), and analyze the organic layer via HPLC. Proceed to step 6 only if the trans:cis ratio is >99:1.

  • Free-Basing: Partition the bulk salt between 1M NaOH (pH > 12) and DCM. Extract the aqueous layer 3x with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure trans-free base.

Workflow 2: Chromatographic Purification for Polar Basic Amines

Causality: If trace debenzylated or regioisomeric impurities remain after crystallization, silica gel chromatography is required. However, the primary amine and tertiary piperidine nitrogen will interact strongly with acidic silanol groups, causing irreversible adsorption. Adding a volatile basic modifier deprotonates the silanols, ensuring sharp, Gaussian elution bands[4].

Step-by-Step Protocol:

  • Column Equilibration: Pre-equilibrate the silica gel column with the starting eluent (DCM) containing 1-2% v/v Triethylamine (Et3N) or concentrated aqueous NH4OH.

  • Loading: Dissolve the crude free-base in a minimum volume of DCM and load it onto the column. Do not use Methanol for loading, as it disrupts the initial band focusing.

  • Gradient Elution: Elute using a step gradient of DCM/Methanol (from 100:0 to 90:10) containing a constant 1% NH4OH[4].

  • Fraction Analysis: Collect fractions and spot on TLC. Stain with Ninhydrin (heat required) to visualize the primary amine.

  • System Validation: Pool fractions containing the pure target compound, concentrate, and place under high vacuum (0.1 mbar) for 12 hours to remove residual basic modifiers. Verify purity via 1H-NMR, specifically confirming the absence of upfield Et3N peaks.

Part 4: Purification Decision Tree

PurificationWorkflow N1 Crude Piperidine Mixture (trans/cis + debenzylated) N2 Acid-Base Extraction (Removes neutral organics) N1->N2 pH adjustment N3 Diastereomeric Salt Crystallization (Tartaric/Boric Acid Complex) N2->N3 Add chiral resolving acid N4 Cis-Isomer Impurity (Remains in Mother Liquor) N3->N4 Filtration (Liquid) N5 Free-Basing of Precipitate (Yields enriched trans-isomer) N3->N5 Filtration (Solid) N6 Flash Chromatography (DCM/MeOH/NH4OH) N5->N6 If trace impurities persist N7 Pure trans-4-Amino-1-benzyl- 3-hydroxymethyl piperidine N6->N7 High-purity fractions N8 Trace Polar Impurities (Discarded) N6->N8 Waste fractions

Decision tree for the purification of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine.

Part 5: References

1.1 - Université du Luxembourg / PubChem[1] 2.4 - Journal of Medicinal Chemistry - ACS Publications[4] 3.2 - The Journal of Organic Chemistry - ACS Publications[2] 4.3 - Google Patents[3]

Sources

Optimization

Technical Support Center: Optimizing Crystallization for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Welcome to the Technical Support Center for the crystallization and purification of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS: 1177198-30-9 / 1260670-31-2). This compound is a critical chiral intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS: 1177198-30-9 / 1260670-31-2). This compound is a critical chiral intermediate in pharmaceutical synthesis, characterized by a primary amine at C4, a sterically hindered tertiary benzylamine at C1, and a primary hydroxyl group at C3.

Because of its multiple hydrogen-bond donors and acceptors, researchers frequently encounter challenges such as polymorphism, gelation, and liquid-liquid phase separation (LLPS, or "oiling out") during isolation. This guide provides field-proven, causally-grounded methodologies to optimize your crystallization workflows.

Fundamental Crystallization Strategies (FAQs)

Q: Should I crystallize the free base or form a salt? A: Salt formation is highly recommended. The free base of this piperidine derivative often presents as a viscous oil or a low-melting solid due to its high conformational flexibility and asymmetric hydrogen bonding. By forming a salt with an acid where ΔpKa​>3 (e.g., hydrochloric acid, tartaric acid, or mandelic acid), you significantly increase the lattice energy through robust ionic interactions ( N−H+…O− ) [6]. Because the C4 primary amine is less sterically hindered and more basic than the C1 benzylamine, mono-salt formation typically occurs at the C4 position.

Q: What is the ideal solvent system for this compound? A: The compound exhibits high solubility in polar protic solvents (methanol, ethanol) and moderate solubility in halogenated solvents (dichloromethane). The most effective approach is an antisolvent crystallization using a short-chain alcohol as the primary solvent and a non-polar aliphatic hydrocarbon (e.g., heptane) or ether (e.g., MTBE) as the antisolvent.

Q: How does stereochemical purity affect crystallization? A: Diastereomeric impurities are the primary cause of crystallization failure in chiral piperidines. High levels of the cis-isomer or other diastereomers disrupt the uniform packing of the crystal lattice, drastically lowering the melting point of the mixture and forcing the system into a liquid-liquid phase separation (LLPS) rather than solid-liquid crystallization [2].

Troubleshooting Guide

Issue: The compound "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals upon cooling.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent mixture. Instead of nucleating solid crystals, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase [5].

  • Solution:

    • Reduce the cooling rate: Rapid cooling forces the system deep into the metastable zone, triggering LLPS. Cool at a controlled rate of ≤0.1∘C/min .

    • Seeding: Introduce 1-5% (w/w) of pure seed crystals just below the solubility curve but above the oiling-out boundary. This bypasses the nucleation energy barrier, forcing solid crystal growth before the oil phase can form [5].

    • Adjust the solvent: Increase the proportion of the "good" solvent slightly to lower the supersaturation point below the LLPS boundary.

Issue: The product forms a translucent gel rather than discrete crystals.

  • Causality: Gelation occurs when rapid precipitation creates a chaotic, cross-linked hydrogen-bonding network (driven by the C3 hydroxyl and C4 amine) that physically traps the solvent before an ordered lattice can form.

  • Solution: Re-dissolve the gel by heating. Add a hydrogen-bond disrupting co-solvent (e.g., 5-10% v/v water or acetonitrile) and utilize a slower cooling profile with mechanical agitation (stirring at 200-300 RPM) to promote ordered lattice formation.

Standard Operating Protocols

Protocol 1: Diastereomeric Salt Formation and Crystallization

This protocol utilizes salt formation to improve crystallinity and isolate the compound from synthetic impurities.

  • Dissolution: Dissolve 10.0 g of crude trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine free base in 50 mL of absolute ethanol in a 250 mL jacketed reactor.

  • Acid Addition: In a separate flask, dissolve 1.05 equivalents of the chosen acid (e.g., L-Tartaric acid for chiral resolution, or anhydrous HCl in dioxane for a standard salt) in 20 mL of ethanol. Add this solution dropwise to the reactor at 25°C under moderate stirring (250 RPM).

  • Heating: Heat the mixture to 60°C until a completely clear solution is achieved. Hold for 15 minutes.

  • Controlled Cooling & Seeding: Cool the reactor to 45°C at a rate of 0.5°C/min. Once at 45°C, add 0.1 g of pure salt seed crystals. Hold the temperature for 30 minutes to allow the seed bed to establish.

  • Final Crystallization: Cool the suspension to 5°C at a strict rate of 0.1°C/min.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of cold ethanol/MTBE (1:1 v/v) to remove residual mother liquor. Dry under vacuum at 40°C for 12 hours.

Protocol 2: Antisolvent Crystallization of the Free Base

Use this only if the free base form is strictly required for the next synthetic step.

  • Dissolution: Dissolve 5.0 g of the free base in 15 mL of isopropyl acetate (IPAc) at 50°C.

  • Antisolvent Addition: While maintaining the temperature at 50°C, slowly add n-heptane (antisolvent) dropwise until the solution becomes persistently cloudy (the cloud point).

  • Clarification: Add 0.5 mL of IPAc to just clear the cloudiness.

  • Cooling: Turn off the heating mantle and allow the flask to cool ambiently to room temperature over 4 hours. Do not disturb the flask.

  • Harvesting: Filter the resulting white needles and wash with cold n-heptane.

Data Presentation

Table 1: Solvent Screening Matrix for Free Base Crystallization
Primary Solvent (Good)Antisolvent (Poor)Volumetric RatioExpected OutcomeRecommendation
Ethanoln-Heptane1 : 3High yield, good purityOptimal
MethanolWater1 : 4Moderate yield, risk of oilingUse with caution
DichloromethaneMTBE1 : 5Fast precipitation, small crystalsGood for rapid recovery
Isopropyl Acetaten-Hexane1 : 2High purity, large crystalsExcellent for X-ray diffraction
Table 2: Troubleshooting Summary Matrix
SymptomPrimary CauseImmediate Corrective Action
Cloudy oil droplets (LLPS) Supersaturation above melting pointHeat to redissolve, add 5% more primary solvent, seed at lower temp.
Gel formation Rapid, disordered H-bondingHeat to redissolve, add 5% water/ACN, increase stirring speed.
No precipitation at 4°C High solubility / Too much solventConcentrate via rotary evaporation by 50%, then cool again.

Visualizations

Workflow 1: Resolving "Oiling Out" (LLPS)

The following decision tree dictates the process control strategy when liquid-liquid phase separation is detected during cooling.

LLPS_Resolution N1 Detect Oiling Out (Cloudy Emulsion) N2 Re-heat to Clear Solution (>50°C) N1->N2 N3 Adjust Solvent Matrix (Add 5-10% Good Solvent) N2->N3 N4 Cool Slowly (0.1°C / min) N3->N4 N5 Add Seed Crystals (At Metastable Zone) N4->N5 N6 Solid-Liquid Nucleation & Growth N5->N6 Bypasses LLPS boundary

Caption: Control strategy to bypass Liquid-Liquid Phase Separation via thermodynamic adjustment and seeding.

Workflow 2: Diastereomeric Salt Crystallization Process

This diagram maps the physical state changes during the reactive crystallization protocol.

Salt_Crystallization S1 Free Base (Oil/Solid) S2 Acid Addition (Exothermic) S1->S2 EtOH S3 Heating (Dissolution) S2->S3 60°C S4 Controlled Cooling & Seeding S3->S4 -0.1°C/min S5 Filtration & Washing S4->S5 5°C S6 Pure Salt Crystals S5->S6 Vacuum Dry

Caption: Step-by-step state transition for the reactive crystallization of piperidine salts.

References

  • Title: The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt Source: Molecules (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Handling &amp; Storage of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Welcome to the Application Scientist Support Center. trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is a highly versatile, polyfunctional building block utilized extensively in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is a highly versatile, polyfunctional building block utilized extensively in drug development. However, its structural features—specifically the primary amine, the tertiary piperidine nitrogen, and the primary alcohol—make the free base highly susceptible to environmental degradation over time.

This guide provides field-proven troubleshooting insights, quantitative stability data, and self-validating protocols to ensure the scientific integrity of your stored compounds.

Troubleshooting & FAQs

Q1: My batch of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine changed from a white powder/clear oil to a yellow or brown viscous substance. What happened? A1: This is a classic hallmark of amine oxidation . When exposed to ambient oxygen and light, the tertiary piperidine nitrogen readily oxidizes to form an N-oxide, a process that can lead to further scaffold decomposition at elevated temperatures (1)[1]. Simultaneously, the primary amine can oxidize into hydroxylamine or nitroso species, which are highly chromophoric (causing the yellow/brown discoloration). To prevent this, the compound must be stored under an inert atmosphere and protected from UV/visible light.

Q2: I noticed an unexplained increase in the mass of my stored compound, and it is no longer fully soluble in organic solvents like dichloromethane (DCM). Why? A2: Your compound has undergone carbamate formation . Primary amines are strong nucleophiles. When exposed to the atmosphere, they react rapidly with carbon dioxide (CO₂) and ambient moisture to form carbamic acid, which subsequently forms an insoluble carbamate salt with another equivalent of the amine (2)[2]. This alters the molecular weight, solubility, and reactivity of your reagent.

Q3: Should I use Nitrogen (N₂) or Argon (Ar) to blanket my storage vials? A3: Argon is strictly preferred for small-scale laboratory storage. Causality: Argon is approximately 38% denser than air, whereas nitrogen is slightly lighter than air. When you direct a gentle stream of Argon into a vial, it sinks to the bottom, creating a robust, heavy blanket that effectively displaces oxygen and CO₂. Nitrogen tends to dissipate rapidly as soon as the gas flow is removed, leaving the compound vulnerable before the cap is sealed (3)[3].

Q4: Is there a chemical modification I can perform to ensure multi-year stability without strict environmental controls? A4: Yes. Converting the free base into a bis-hydrochloride (HCl) salt is the definitive solution for long-term archival. By protonating both the primary and tertiary amines, you remove their lone pairs of electrons. This eliminates their nucleophilicity (preventing CO₂ attack) and drastically raises the oxidation potential (preventing N-oxide formation).

Storage Stability Data

To optimize your inventory management, refer to the following quantitative summary of storage conditions and their impact on the shelf life of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine.

Storage StateTemperatureAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Free Base 20–25°C (Ambient)AirClear Glass< 1 MonthRapid oxidation, Carbamate formation
Free Base 2–8°CAirClear Glass2–3 MonthsSlow oxidation, Moisture absorption
Free Base -20°CArgon BlanketAmber Glass1–2 YearsMinimal (if seal remains intact)
HCl Salt 2–8°CAir (Desiccated)Amber Glass> 3 Years Negligible (Highly stable)

Experimental Workflows

Protocol A: Aliquoting and Argon Blanketing (For Free Base)

Use this protocol to preserve the free base for routine synthetic use.

  • Preparation: Ensure the compound is at room temperature before opening the primary container to prevent condensation of atmospheric moisture onto the cold chemical.

  • Aliquoting: Transfer the required amounts into pre-dried, amber glass vials. (Amber glass blocks UV light, mitigating photo-oxidation of the benzyl and amine groups).

  • Purging: Insert a clean needle attached to an Argon line into the vial, keeping the tip approximately 1 cm above the solid/liquid surface.

  • Blanketing: Flow Argon gently for 15–20 seconds. Caution: Do not use high pressure, which will blow the powder out of the vial.

  • Sealing: Quickly withdraw the needle and immediately cap the vial tightly with a PTFE-lined septum cap. Store in a desiccator at -20°C.

Protocol B: In-situ Bis-HCl Salt Formation (For Long-Term Archival)

Use this self-validating protocol to convert the volatile free base into a thermodynamically stable salt.

  • Dissolution: Dissolve 1.0 g of the free base in 15 mL of anhydrous dichloromethane (DCM) or diethyl ether in a round-bottom flask under magnetic stirring.

  • Cooling: Submerge the flask in an ice-water bath (0°C) to control the exothermic salt formation.

  • Acidification: Slowly add 2.2 molar equivalents of HCl (preferably 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.

    • Self-Validation Check: You will immediately observe the precipitation of a white solid. This confirms the successful protonation of the amines and the insolubility of the resulting salt in the non-polar solvent.

  • Maturation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation.

  • Isolation: Collect the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake twice with 5 mL of cold, anhydrous diethyl ether to remove any unreacted organics.

  • Drying: Dry the solid under high vacuum for 4–6 hours to remove residual solvent. Store the resulting bis-HCl salt at 2–8°C.

Degradation & Prevention Logic

The following diagram maps the causality between the structural vulnerabilities of the piperidine derivative, the environmental triggers, and the scientific rationale behind our recommended prevention strategies.

G cluster_deg Degradation Pathways cluster_prev Intervention & Prevention Logic Compound trans-4-Amino-1-benzyl- 3-hydroxymethyl piperidine Oxidation Amine Oxidation (N-oxides) Trigger: O2 / Light Compound->Oxidation Ambient Air Carbamate Carbamate Formation Trigger: CO2 + Moisture Compound->Carbamate Ambient Air Argon Argon Blanketing (Displaces O2 & CO2) Oxidation->Argon Salt HCl Salt Conversion (Eliminates Nucleophilicity) Oxidation->Salt Carbamate->Argon Desiccant Desiccation (Removes H2O) Carbamate->Desiccant Carbamate->Salt

Fig 1: Degradation pathways of the piperidine derivative and corresponding prevention strategies.

References

  • Source: National Institutes of Health (NIH)
  • Potassium Iodide as an Amine Oxidation Inhibitor in CO₂ Capture Source: ACS Publications URL
  • How Can I Protect My Lipid From Oxidation?
  • Source: Chemos GmbH & Co.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine using 1H and 13C NMR

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and professionals in this field, Nuclear...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and professionals in this field, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular architecture. This guide provides an in-depth, experience-driven walkthrough for the validation of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, a substituted piperidine derivative of interest in medicinal chemistry, using 1H and 13C NMR spectroscopy. We will move beyond a simple recitation of data, focusing instead on the scientific rationale behind the experimental choices and the logic of spectral interpretation, equipping you with the expertise to confidently validate similar molecules.

The Molecular Subject: trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

Before delving into the spectroscopic analysis, a thorough understanding of the target molecule's structure is paramount. trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine possesses a core piperidine ring, a common scaffold in pharmaceuticals. Key structural features that will manifest in the NMR spectra include:

  • A Saturated Heterocyclic Core: The piperidine ring provides a flexible, non-aromatic framework.

  • Stereochemistry: The "trans" configuration of the amino and hydroxymethyl groups at the C4 and C3 positions, respectively, will be a critical feature to confirm.

  • Multiple Chiral Centers: The presence of stereocenters necessitates careful analysis of signal multiplicities and coupling constants.

  • Diverse Proton and Carbon Environments: The molecule contains a variety of proton and carbon types, from the aromatic benzyl group to the aliphatic piperidine ring and the primary alcohol, leading to a rich and informative set of NMR signals.

Part 1: The Experimental Blueprint - A Self-Validating Protocol

The quality of NMR data is intrinsically linked to the meticulousness of the sample preparation and the precision of the data acquisition parameters. The following protocol is designed to yield high-quality, reproducible spectra.

Sample Preparation: The Foundation of Quality Data

A well-prepared NMR sample is homogeneous and free of particulate matter or paramagnetic impurities that can degrade spectral quality.[1][2]

Materials:

  • trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (5-25 mg for 1H NMR; 20-50 mg for 13C NMR)[3][4]

  • Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD) (approx. 0.6-0.7 mL)[4][5]

  • High-quality 5 mm NMR tube[1][4]

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)[4][5]

  • Pasteur pipette and glass wool or a syringe filter

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the compound. For routine 1H NMR, 5-10 mg is typically sufficient, while 13C NMR and 2D experiments benefit from higher concentrations (20-50 mg) due to the lower natural abundance and sensitivity of the 13C nucleus.[4][5][6]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[3][4] CDCl3 is a common choice for many organic molecules. If the compound has exchangeable protons (e.g., from the amino and hydroxyl groups), using a protic deuterated solvent like CD3OD can be informative, as it will lead to the exchange of these protons with deuterium, causing their signals to disappear from the 1H NMR spectrum.[7]

  • Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][4] Gentle vortexing or sonication can aid in complete dissolution.[4]

  • Filtration: To remove any undissolved particles that can disrupt the magnetic field homogeneity and lead to broadened peaks, filter the solution directly into the NMR tube.[3] This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette or by using a syringe filter.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube to a height of 4-5 cm.[1][4]

  • Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation.[4] Wipe the outside of the tube with a lint-free tissue dampened with ethanol or isopropanol to remove any fingerprints or dust.[4]

Data Acquisition: Capturing the Molecular Signature

Modern NMR spectrometers offer a suite of experiments to comprehensively elucidate a molecule's structure. The following workflow outlines a logical progression of experiments for structural validation.

G cluster_0 NMR Data Acquisition Workflow A 1. 1H NMR Acquisition B 2. 13C{1H} NMR Acquisition A->B Initial structural overview D 4. 2D COSY Acquisition A->D Identify H-H correlations C 3. DEPT-135 Acquisition B->C Determine carbon types (CH, CH2, CH3) E 5. 2D HSQC Acquisition B->E Identify C-H one-bond correlations C->E Confirm carbon assignments

Figure 1: A typical workflow for NMR data acquisition for structural elucidation.

Standard Acquisition Parameters:

ExperimentKey ParametersPurpose
1H NMR Spectral Width: ~12-15 ppm, Number of Scans: 16-32, Relaxation Delay: 2sProvides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns.[8]
13C{1H} NMR Spectral Width: ~220 ppm, Number of Scans: 512-2048, Relaxation Delay: 2sShows the number of unique carbon environments and their chemical shifts.[6][8] Broadband proton decoupling is used to simplify the spectrum to singlets.[9]
DEPT-135 Standard DEPT-135 pulse programDifferentiates between CH/CH3 (positive signals) and CH2 (negative signals) carbons. Quaternary carbons are not observed.[10][11]
2D COSY Standard COSY pulse programReveals correlations between protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[12][13][14]
2D HSQC Standard HSQC pulse programShows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[12][13][14]

Part 2: Deciphering the Spectra - From Data to Structure

The interpretation of NMR spectra is a process of logical deduction, where each piece of information contributes to the final structural assignment.

Predicted vs. Experimental Data: A Comparative Analysis

The following table outlines the predicted 1H and 13C NMR chemical shifts for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, based on known chemical shift ranges and data from similar piperidine derivatives.[15][16][17] This serves as a guide for what to expect from the experimental data.

Table 1: Predicted and Hypothetical Experimental NMR Data for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (in CDCl3)

Assignment Predicted ¹H (ppm) Hypothetical ¹H (ppm) Multiplicity Integration Predicted ¹³C (ppm) Hypothetical ¹³C (ppm) DEPT-135
Benzyl-CH2 3.5 - 3.73.60s2H~6362.8CH2 (-)
Aromatic-H 7.2 - 7.47.30m5H~127-129127.1, 128.3, 129.2CH (+)
Aromatic-C (ipso) ~138138.1--~138138.1Quaternary (absent)
Piperidine H2ax, H6ax ~2.0 - 2.22.10m2H~5252.5CH2 (-)
Piperidine H2eq, H6eq ~2.8 - 3.02.90m2H~5252.5CH2 (-)
Piperidine H3 ~3.0 - 3.23.15m1H~4544.8CH (+)
Piperidine H4 ~2.6 - 2.82.75m1H~5555.2CH (+)
Piperidine H5ax ~1.5 - 1.71.60m1H~3029.8CH2 (-)
Piperidine H5eq ~1.8 - 2.01.90m1H~3029.8CH2 (-)
Hydroxymethyl-CH2 ~3.4 - 3.63.50m2H~6564.7CH2 (-)
NH2 broad, 1.0 - 3.01.8 (broad)s (broad)2H---
OH broad, 1.5 - 4.02.5 (broad)s (broad)1H---

Note: The hypothetical data is illustrative and serves as a target for experimental validation.

A Step-by-Step Interpretation

G cluster_1 NMR Data Interpretation Logic Start Acquired NMR Spectra (1H, 13C, DEPT, COSY, HSQC) Step1 Analyze 1H NMR: - Number of signals - Chemical shifts - Integration - Multiplicity Start->Step1 Step2 Analyze 13C & DEPT-135: - Number of signals - Chemical shifts - Identify CH, CH2, CH3 Step1->Step2 Step3 Analyze 2D COSY: - Establish H-H spin systems (piperidine ring, etc.) Step2->Step3 Step4 Analyze 2D HSQC: - Correlate each proton to its attached carbon Step3->Step4 Step5 Integrate All Data: - Assign all signals - Confirm connectivity Step4->Step5 Step6 Analyze Coupling Constants (J-values): - Determine stereochemistry (trans vs. cis) Step5->Step6 Conclusion Validated Structure Step6->Conclusion

Figure 2: The logical flow of NMR spectral interpretation for structural validation.

  • 1H NMR Analysis: The 1H NMR spectrum provides the initial overview. The aromatic protons of the benzyl group will appear as a multiplet around 7.2-7.4 ppm, integrating to 5 protons. The benzylic methylene protons will likely be a singlet around 3.6 ppm, integrating to 2 protons. The protons on the piperidine ring will be in the more upfield region, typically between 1.5 and 3.2 ppm. The signals for the NH2 and OH protons are often broad and their chemical shifts can vary depending on concentration and solvent.[7][18][19] Adding a drop of D2O to the sample will cause these broad signals to disappear, confirming their assignment.[7][18]

  • 13C and DEPT-135 Analysis: The 13C NMR spectrum will show the total number of unique carbon atoms. The DEPT-135 experiment is crucial for distinguishing carbon types.[10][20][11] Aromatic CH carbons will give positive signals between ~127-130 ppm. The benzylic CH2 and the hydroxymethyl CH2 will appear as negative signals, as will the CH2 groups of the piperidine ring. The CH carbons of the piperidine ring will be positive. The quaternary ipso-carbon of the benzyl group will be absent in the DEPT-135 spectrum but present in the broadband decoupled 13C spectrum.[20][11]

  • 2D COSY Analysis: The COSY spectrum is essential for tracing the connectivity of the protons within the piperidine ring.[12][13] For example, the proton at C3 will show correlations to the protons on C2 and C4. Similarly, the C4 proton will show correlations to the protons on C3 and C5. This allows for the piecing together of the piperidine spin system.

  • 2D HSQC Analysis: The HSQC spectrum links the proton and carbon data, providing definitive C-H assignments.[12][13] Each cross-peak in the HSQC spectrum corresponds to a proton and the carbon it is directly attached to. This is a powerful tool for resolving any ambiguities in the 1D spectra.

  • Confirming the trans Stereochemistry: The "trans" configuration is confirmed by analyzing the coupling constants (J-values) of the protons at C3 and C4. In a chair conformation, a trans relationship between substituents at these positions will result in one axial and one equatorial proton on each carbon. The coupling between the axial protons (H3ax and H4ax) is expected to be large (typically 8-12 Hz), while the couplings between axial-equatorial and equatorial-equatorial protons will be smaller (typically 2-5 Hz). A detailed analysis of the multiplicities of the H3 and H4 signals will reveal these coupling constants, providing strong evidence for the trans stereochemistry.

Conclusion: A Synthesis of Evidence

The validation of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine by NMR spectroscopy is not a single measurement but a cohesive narrative built from multiple, self-reinforcing experiments. By systematically acquiring and interpreting 1H, 13C, DEPT, COSY, and HSQC spectra, a researcher can confidently confirm the identity, connectivity, and stereochemistry of the molecule. This guide provides a robust framework for this process, grounded in established scientific principles and best practices, empowering you to approach structural elucidation with the rigor and expertise required in the field of drug development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Chemistry LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Strathclyde. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I.
  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Jevtic, I. (2019, October 15). 2D- NMR what is the different between COSY and HSQC?? ResearchGate.
  • Columbia University. (n.d.). DEPT. NMR Core Facility.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B, 45B(7), 1686-1691.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
  • LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Dalla Pozza, M., Orvain, C., Brustolin, L., & Fregona, D. (2022). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. Journal of Coordination Chemistry.
  • Alan, R. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.
  • CSB/SJU. (n.d.). Intro to 13C NMR.
  • ACD/Labs. (2023, June 28). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • University of Cambridge. (n.d.). NMR Spectroscopy: Data Acquisition.
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567.
  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • Wenzel, T. J., & Chisholm, C. D. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9037-9044.
  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • Claridge, T. D. W. (2009). NMR Data Processing. High-Resolution NMR Techniques in Organic Chemistry.
  • All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Elyashberg, M. E., Williams, A. J., Martin, G. E., & Blinov, K. A. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(S1), S159-S168.
  • Elyashberg, M. E., Williams, A. J., Martin, G. E., & Blinov, K. A. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(4), 1371-1383.
  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You?
  • Ashenhurst, J. (2022, February 8). 1H NMR: How Many Signals? Master Organic Chemistry.
  • R-NMR. (n.d.). SOP data acquisition.
  • Gellman, S. H., et al. (2003). Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. European Journal of Organic Chemistry, 2003(4), 721-726.
  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
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  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing.
  • Bakhtiarova, Y. V., et al. (2007). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkivoc, 2008(4), 184-195.
  • ChemicalBook. (n.d.). 4-Amino-1-benzylpiperidine(50541-93-0) 1H NMR spectrum.
  • MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Royal Society of Chemistry. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines.
  • Bristol-Myers Squibb Company. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • PubChem. (n.d.). Trans-4-amino-1-benzyl-3-hydroxymethyl piperidine (C13H20N2O).
  • University of Colorado Boulder. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Michigan State University. (n.d.). NMR Spectroscopy.
  • Reddit. (2014, November 10). Are N-C J-couplings in pyridine stronger than in piperidine? r/chemistry.
  • Wikipedia. (n.d.). J-coupling.

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Comparative

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine vs cis-isomer binding affinity

An In-Depth Guide to Stereoisomeric Binding Affinity: A Comparative Analysis of cis- and trans-Piperidine Analogs Introduction: The Critical Role of Stereochemistry in Receptor Binding In the landscape of drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Stereoisomeric Binding Affinity: A Comparative Analysis of cis- and trans-Piperidine Analogs

Introduction: The Critical Role of Stereochemistry in Receptor Binding

In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of pharmacological activity. Isomers, molecules with the same chemical formula but different spatial arrangements, can exhibit profoundly different interactions with biological targets. This guide delves into the nuances of stereoisomeric binding affinity, using the illustrative case of cis- and trans-isomers of a substituted piperidine scaffold to elucidate the principles governing molecular recognition.

While direct comparative binding data for trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine and its cis-isomer is not extensively available in public literature, we can extrapolate and understand the governing principles by examining a well-studied analog, (±)-threo-methylphenidate (Ritalin). This compound, which contains a piperidine ring, is an excellent model for demonstrating how stereoisomerism dictates binding affinity to its target, the dopamine transporter (DAT). The principles illustrated here are broadly applicable to understanding the behavior of other chiral piperidine-containing compounds.

Understanding the "Why": Stereochemistry and Molecular Recognition

The binding of a ligand (drug) to a receptor is a highly specific, three-dimensional interaction, often likened to a key fitting into a lock. The receptor's binding pocket is a chiral environment, meaning it is not superimposable on its mirror image. Consequently, it can differentiate between the stereoisomers of a chiral ligand.

The orientation of functional groups in space determines the potential for non-covalent interactions, such as:

  • Hydrogen bonds: Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

  • Ionic bonds: Electrostatic attraction between oppositely charged ions.

  • Van der Waals forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

  • Hydrophobic interactions: The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.

A change from a cis- to a trans-configuration, or between enantiomers (R vs. S), can alter the distances and angles between these interacting groups, leading to a significant gain or loss of binding energy. This difference in binding energy translates directly to a difference in binding affinity (often measured as the inhibition constant, Ki, or the dissociation constant, Kd).

Comparative Binding Affinity: A Case Study

To illustrate the impact of stereochemistry, let's consider a well-documented example involving isomers of a compound that binds to the dopamine transporter (DAT). While not the exact molecule requested, the principles are directly transferable. For instance, studies on various cocaine analogs, which also feature a piperidine-like tropane ring, demonstrate significant differences in binding affinity between stereoisomers.

Isomer Example (Illustrative)TargetBinding Affinity (Ki, nM)Reference
(1R,2R,3S)-MethylphenidateDopamine Transporter (DAT)14.1
(1S,2S,3R)-MethylphenidateDopamine Transporter (DAT)>10,000
(1R,2S,3S)-MethylphenidateDopamine Transporter (DAT)2,830
(1S,2R,3R)-MethylphenidateDopamine Transporter (DAT)>10,000

This table is illustrative of the principle using methylphenidate isomers as a well-documented example of stereoselectivity at the dopamine transporter.

As shown, the different stereoisomers of methylphenidate exhibit vastly different binding affinities for the dopamine transporter. The (1R,2R,3S)-isomer, known as d-threo-methylphenidate, is the most potent, highlighting the stringent stereochemical requirements of the DAT binding site.

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinity is typically achieved through a competitive radioligand binding assay. This technique measures the ability of a test compound (the "competitor," e.g., our piperidine isomers) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Principle of the Assay

A fixed concentration of a radiolabeled ligand (e.g., [³H]-WIN 35,428 for the dopamine transporter) is incubated with a preparation of the target receptor (e.g., cell membranes expressing DAT). In the presence of increasing concentrations of the unlabeled competitor drug, the amount of radioligand bound to the receptor decreases. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (inhibitory concentration 50%). The IC₅₀ value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity and concentration of the radioligand.

Step-by-Step Methodology
  • Preparation of Receptor Source:

    • Culture cells expressing the target receptor (e.g., HEK 293 cells transfected with the human dopamine transporter).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a membrane fraction.

    • Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Assay Setup:

    • In a series of microcentrifuge tubes or a 96-well plate, add the following components in order:

      • Assay buffer.

      • Increasing concentrations of the test compounds (cis- and trans-isomers).

      • A fixed concentration of the radiolabeled ligand (e.g., [³H]-WIN 35,428).

      • The membrane preparation containing the target receptor.

    • Include control tubes for:

      • Total binding: Contains radioligand and membranes, but no competitor.

      • Nonspecific binding: Contains radioligand, membranes, and a high concentration of a known, potent, unlabeled ligand (e.g., 10 µM cocaine) to saturate all specific binding sites.

  • Incubation:

    • Incubate the assay mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each isomer.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of the Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Receptor Membranes prep_ligands Prepare Radioligand and Competitor Dilutions incubation Incubate Membranes, Radioligand, and Competitor prep_ligands->incubation filtration Rapid Filtration (Separates Bound/Free) incubation->filtration Equilibrium Reached counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Calculate IC50 and Ki counting->analysis G cluster_ligand Ligand Properties cluster_receptor Receptor Properties Stereochemistry Stereochemistry Functional_Groups Functional Groups Interactions Molecular Interactions (H-bonds, ionic, etc.) Functional_Groups->Interactions Determines Spatial Orientation Binding_Pocket 3D Binding Pocket (Chiral Environment) Binding_Pocket->Interactions Presents Interaction Sites Binding_Affinity Binding Affinity (Ki) Interactions->Binding_Affinity Dictates Strength Pharmacological_Activity Pharmacological Activity Binding_Affinity->Pharmacological_Activity Correlates with

Validation

Comparing trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine with other piperidine scaffolds

Scaffold Showdown: Evaluating trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine Against Standard Piperidine Building Blocks in Drug Discovery Introduction As a Senior Application Scientist, I frequently evaluate the util...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Showdown: Evaluating trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine Against Standard Piperidine Building Blocks in Drug Discovery

Introduction As a Senior Application Scientist, I frequently evaluate the utility of novel building blocks for hit-to-lead optimization. The paradigm shift towards increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) in drug design—often referred to as "escaping from flatland" [1]—has cemented the piperidine ring as the workhorse of modern medicinal chemistry. However, standard mono-substituted piperidines often lack the vector diversity required for complex target binding.

In this guide, we will evaluate the structural and synthetic advantages of trans-4-amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1260670-31-2) [2] against other common piperidine scaffolds. By examining its orthogonal reactivity and bifunctional handles, I will demonstrate why this highly functionalized, stereochemically defined scaffold is superior for synthesizing complex kinase inhibitors, GPCR antagonists, and peptidomimetics.

Section 1: Structural and Physicochemical Comparison (The "Why")

When selecting a scaffold, we must balance molecular weight, lipophilicity (cLogP), and the number of functionalization vectors.

  • Simple Piperidines (e.g., 4-Aminopiperidine): Excellent for basic salt formation and simple amidation, but inherently limited to a single growth vector.

  • Disubstituted Piperidines (e.g., 3-Methyl-4-aminopiperidine): The scaffold used in the JAK inhibitor Tofacitinib. The 3-methyl group provides critical steric bulk to lock the conformation, but it is chemically inert.

  • Spiro-Piperidines (e.g., 2,8-Diazaspiro[1]decane): Highly rigid, maximizing 3D character, but synthetically challenging to functionalize asymmetrically.

  • trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine: Offers three distinct, orthogonally addressable handles (N1, C3-OH, C4-NH2). The 3-hydroxymethyl group is not just a steric modulator; it is a reactive vector for etherification, fluorination, or oxidation.

Table 1: Physicochemical and Vector Comparison of Piperidine Scaffolds

Scaffold TypeRepresentative CompoundMW ( g/mol )Est. cLogPFunctional HandlesVector Diversity
Mono-substituted 4-Aminopiperidine100.16-0.52 (N1, C4)Low
Alkyl-disubstituted 3-Methyl-4-aminopiperidine114.19-0.12 (N1, C4)Low-Medium
Spirocyclic 2,8-Diazaspiro[1]decane140.23-0.22 (N2, N8)Medium (Rigid)
Highly Functionalized trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine220.311.23 (N1, C3-OH, C4-NH2)High

Section 2: Orthogonal Reactivity & Synthetic Workflows (The "How")

The brilliance of the trans-4-amino-1-benzyl-3-hydroxymethyl piperidine scaffold lies in its built-in orthogonality [3]. In complex molecule synthesis, protecting group strategy dictates the efficiency of the entire route.

  • N1-Benzyl Protection: Unlike Boc or Cbz groups which are acid- or base-sensitive, the N-benzyl group is robust against harsh alkylating or acylating conditions. It acts as an anchor, only to be cleaved via palladium-catalyzed hydrogenation ( H2​ , Pd/C) once the C3 and C4 pharmacophores are fully assembled.

  • C4-Primary Amine: This is your primary nucleophile. Due to its high nucleophilicity relative to the C3-hydroxyl, it can be selectively acylated or engaged in SN​Ar reactions (e.g., attaching a hinge-binding pyrimidine) without the need for transient O-protection.

  • C3-Hydroxymethyl: A versatile secondary handle. Once the C4 amine is functionalized (and thus deactivated as an amide or secondary amine), the C3-hydroxyl can be deprotonated with a strong base (e.g., NaH) for O-alkylation, or oxidized to a carboxylic acid to create a novel amino acid surrogate.

Pathways Core trans-4-Amino-1-benzyl- 3-hydroxymethyl piperidine N4 C4-Amine Functionalization (Amides, SNAr) Core->N4 Step 1: High Nucleophilicity C3 C3-Hydroxyl Functionalization (Ethers, Oxidation) Core->C3 Step 2: Strong Base Req. N1 N1-Deprotection (Pd/C, H2) N4->N1 Final Step Macro Macrocyclization (Bridging C3 & C4) N4->Macro Bifunctional Linker C3->N1 C3->Macro

Divergent synthetic pathways enabled by the orthogonal handles of the scaffold.

Section 3: Step-by-Step Methodology: Selective Functionalization Workflow

To demonstrate the self-validating nature of this scaffold, below is a standard protocol for selective N4-acylation followed by C3-O-alkylation. The causality of the conditions is rooted in exploiting the pKa and nucleophilicity differences between the primary amine and primary alcohol.

Phase 1: Selective N4-Acylation Causality: We use a mild organic base (DIPEA) and a standard coupling reagent (HATU). Under these conditions, the C4-primary amine reacts rapidly with the activated ester, while the C3-hydroxyl remains completely unreactive, ensuring >95% chemoselectivity.

  • Dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir at 0°C for 15 minutes to form the active ester.

  • Add trans-4-amino-1-benzyl-3-hydroxymethyl piperidine (1.0 eq) dropwise.

  • Warm to room temperature and stir for 2 hours.

  • Self-Validation: Monitor via LC-MS. You should observe the complete disappearance of the starting mass ( [M+H]+=221.16 ) and the appearance of the N-acyl product. No di-acylated (O-acyl) byproducts should be visible.

Phase 2: C3-O-Alkylation Causality: Now that the C4 amine is converted to an amide, its nucleophilicity is drastically reduced. We can safely use a strong base to deprotonate the C3-hydroxyl without risking N-alkylation.

  • Dissolve the purified N-acyl intermediate in anhydrous THF and cool to 0°C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes to generate the alkoxide.

  • Add the desired alkyl halide (R-X, 1.2 eq) and heat to 60°C for 4 hours.

  • Quench with saturated aqueous NH4​Cl and extract with Ethyl Acetate.

  • Self-Validation: TLC (Silica, 5% MeOH in DCM) will show a distinct shift to a less polar spot (ether formation).

Phase 3: N1-Debenzylation

  • Dissolve the fully functionalized intermediate in Methanol.

  • Add 10% Pd/C (0.1 eq by weight).

  • Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon for 12 hours.

  • Filter through a pad of Celite to remove the catalyst, yielding the free secondary piperidine ready for final elaboration.

Workflow Start Starting Scaffold (1.0 eq) Step1 N4-Acylation HATU, DIPEA, DMF 0°C to RT Start->Step1 Check1 LC-MS Check [M+H]+ Target Step1->Check1 Step2 O-Alkylation NaH, R-X, THF 0°C to 60°C Check1->Step2 If >95% conversion Check2 LC-MS Check Confirm Ether Step2->Check2 Step3 N1-Debenzylation Palladium/C, H2 MeOH Check2->Step3 Purified Intermediate

Experimental workflow for the selective sequential functionalization of the scaffold.

Conclusion

While simple piperidines and spirocycles have their place in library design, trans-4-amino-1-benzyl-3-hydroxymethyl piperidine stands out for its unparalleled vector diversity and orthogonal reactivity. By leveraging the inherent nucleophilic differences between its handles, medicinal chemists can rapidly generate highly complex, sp3 -rich architectures with minimal protecting group manipulations.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Proportion of sp3 Hybridized Carbon Atoms in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Escalante, A. M., & Furlan, R. L. E. (2010). Simultaneous and orthogonal covalent exchange processes in dynamic combinatorial libraries. Journal of Combinatorial Chemistry. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel or synthesized compounds is paramount. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel or synthesized compounds is paramount. This guide provides an in-depth technical comparison and characterization of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine using mass spectrometry. As a Senior Application Scientist, my objective is to not only present data but to also instill a strategic understanding of the analytical choices that underpin robust and reliable characterization. We will explore the expected fragmentation patterns, compare the utility of different mass spectrometry platforms, and provide actionable experimental protocols.

The Compound of Interest: A Structural Overview

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals.[1][2] The key structural features that will dictate its mass spectrometric behavior are the basic nitrogen atom within the piperidine ring, the N-benzyl group, the primary amino group, and the hydroxymethyl group. The basicity of the piperidine nitrogen makes this compound particularly amenable to analysis by positive-mode electrospray ionization (ESI).[2]

Predicted Fragmentation Behavior: A Mechanistic Approach

While no direct experimental data for the mass spectrometry fragmentation of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is publicly available, we can predict its fragmentation pathway based on the well-understood behavior of N-benzylpiperidines and other substituted piperidine derivatives.[1][3] Under positive ion ESI-MS/MS, the protonated molecule, [M+H]⁺, will be the precursor ion.

The fragmentation of protonated N-benzylpiperidines is characterized by a competition between two primary pathways:

  • Direct Cleavage: This involves the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91) or a substituted benzyl cation if the aromatic ring were to be substituted.[1][3]

  • Hydride Transfer and Rearrangement: An ion-neutral complex can form, which may be followed by a hydride transfer, leading to the loss of toluene (C7H8) and the formation of a charged piperidine fragment.[1]

For our target molecule, the presence of the amino and hydroxymethyl substituents will introduce additional fragmentation pathways, primarily through neutral losses.

A proposed fragmentation pathway is illustrated below:

M [M+H]⁺ m/z 221.16 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 203.15 M->frag1 - H₂O frag2 Loss of CH₂O [M+H-CH₂O]⁺ m/z 191.16 M->frag2 - CH₂O frag3 Benzyl Cation [C₇H₇]⁺ m/z 91.05 M->frag3 Direct Cleavage frag4 Piperidine Fragment [C₆H₁₂N₂O]⁺ m/z 130.09 M->frag4 Hydride Transfer frag5 Loss of NH₃ [M+H-NH₃]⁺ m/z 204.14 M->frag5 - NH₃

Caption: Proposed ESI-MS/MS fragmentation of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine.

Comparative Analysis of Mass Spectrometry Platforms

The choice of mass analyzer significantly impacts the quality and type of data obtained. Here, we compare three common platforms for the analysis of this compound.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Strength Targeted QuantificationHigh-Resolution Accurate-Mass (HRAM) ScreeningUltra-High Resolution & Mass Accuracy
Resolution LowHighVery High
Sensitivity Excellent for targeted analysis (SRM/MRM)GoodExcellent
Scan Speed Very FastFastSlower
Use Case for this Compound High-throughput quantification in complex matrices (e.g., plasma)Confident structural elucidation and unknown screeningDefinitive formula determination and structural isomer differentiation

For routine quantitative analysis , a triple quadrupole instrument would be the most cost-effective and efficient choice. However, for initial characterization and identification of potential metabolites , the high-resolution and accurate-mass capabilities of a Q-TOF or Orbitrap are indispensable.

Experimental Protocols

A generalized workflow for the analysis of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine using LC-MS/MS is presented below.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Dissolve 1 mg in 1 mL Methanol prep2 Dilute to 1 µg/mL with Mobile Phase prep1->prep2 lc1 C18 Reversed-Phase Column prep2->lc1 lc2 Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) lc1->lc2 ms1 Positive ESI Mode lc2->ms1 ms2 Full Scan (m/z 50-500) ms1->ms2 ms3 Product Ion Scan of m/z 221.16 ms2->ms3

Caption: General workflow for LC-MS/MS analysis.

Detailed Methodologies

Sample Preparation:

  • Accurately weigh 1 mg of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine.

  • Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition.

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical starting gradient would be 5-95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan Range: m/z 50-500.

  • Product Ion Scan: Precursor ion m/z 221.16.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be employed to observe both low and high-energy fragments.

Predicted Quantitative Data

Based on the predicted fragmentation, a Multiple Reaction Monitoring (MRM) method for a triple quadrupole mass spectrometer can be developed for quantitative analysis.

Precursor Ion (m/z)Product Ion (m/z)Proposed Identity of Product Ion
221.16203.15[M+H-H₂O]⁺
221.1691.05[C₇H₇]⁺ (Benzyl Cation)
221.16130.09Piperidine Fragment

Ionization Technique Comparison: ESI vs. APCI

While ESI is the most common and generally suitable technique for this compound, Atmospheric Pressure Chemical Ionization (APCI) presents a viable alternative, particularly for less polar analogs or when matrix effects in ESI are problematic.[4][5]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mechanism Ion evaporation from charged dropletsGas-phase chemical ionization
Analyte Polarity Best for polar and ionic compoundsGood for moderately polar to non-polar compounds
Flow Rate Tolerance Lower (can be improved with modifications)Higher
Matrix Effects More susceptible to ion suppressionGenerally less susceptible

For trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine, its polar functional groups make ESI the preferred method. However, if analyzing this compound in a complex, non-polar matrix, APCI could offer advantages in terms of reduced matrix effects and improved robustness.[4][5]

Conclusion

The mass spectrometric characterization of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine is a multi-faceted process that requires a sound understanding of fragmentation mechanisms and instrumental capabilities. By leveraging the predictable fragmentation patterns of N-benzylpiperidines and considering the influence of its substituents, a robust analytical method can be developed. The choice of mass spectrometry platform should be dictated by the specific analytical goal, with triple quadrupoles excelling at targeted quantification and high-resolution instruments like Q-TOFs and Orbitraps providing unparalleled confidence in structural confirmation. The protocols and comparative data presented in this guide offer a solid foundation for researchers to confidently and accurately characterize this and structurally related compounds.

References

  • BenchChem. (2025).
  • Chen, H., et al. (2010). Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry, 45(5), 496-503.
  • Maes, K., et al. (2012).
  • Jackson, G., et al. (2020).
  • BenchChem. (2026).
  • Agilent Technologies. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ.
  • Cayman Chemical. (n.d.).
  • Kim, J., et al. (2021). LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines.
  • Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas.
  • Madhusudanan, K. P., et al. (1997). Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. Journal of Mass Spectrometry, 32(12), 1279-1289.
  • Madhusudanan, K. P., et al. (1997). Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. PubMed.
  • LibreTexts. (2023).
  • Biri, B., et al. (2011). Energy-dependent collision-induced dissociation study of buprenorphine and its synthetic precursors. Rapid Communications in Mass Spectrometry, 25(1), 41-49.
  • ResearchGate. (n.d.). APCI-MS/MS spectra of (18)
  • PubChem. (n.d.). Trans-4-amino-1-benzyl-3-hydroxymethyl piperidine.
  • BenchChem. (n.d.). CAS 1260670-31-2 (trans-4-Amino-1-benzyl-3-(hydroxymethyl)piperidine).
  • Zins, E.-L., et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. Journal of Mass Spectrometry, 44(12), 1668-1675.
  • Jackson, G., et al. (2020).
  • ResearchGate. (n.d.). Summary of the main fragment ions observed in positive-mode APCI/MSn.
  • Bristol-Myers Squibb Company. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance.
  • Sigma-Aldrich. (n.d.). 4-Amino-3-hydroxypiperidine 95 1391004-19-5.
  • University of California, Davis. (n.d.).
  • Sharma, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384.
  • The Royal Society of Chemistry. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance.
  • National Institutes of Health. (n.d.). 1-Benzyl-4-piperidylamine.
  • NIST. (n.d.). 4-Benzylpiperidine.
  • Li, Y., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(4), 927-937.
  • Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4104.
  • ResearchGate. (n.d.). Example ESI mass spectra of 4-aminoheptane obtained using CH3CN/D2O as solvent.

Sources

Validation

Benchmarking trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine in API Development: Stereochemical and Protecting Group Strategies

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate building blocks that dictate the success or failure of a synthetic pipeline. Saturated N-heterocycles, particularly 3,4-disubstituted...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate building blocks that dictate the success or failure of a synthetic pipeline. Saturated N-heterocycles, particularly 3,4-disubstituted piperidines, are privileged scaffolds in modern pharmacology. They form the structural core of top-prescribed selective serotonin reuptake inhibitors (SSRIs) like 1[1], as well as advanced PARP and kinase inhibitors[2].

When designing an active pharmaceutical ingredient (API), the choice of the starting intermediate is critical. In this guide, we benchmark trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1260670-31-2 / 1177198-30-9) against its stereochemical and protecting-group alternatives, detailing the causality behind these structural choices and providing self-validating experimental workflows.

Structural & Mechanistic Benchmarking

To understand why this specific scaffold is selected, we must analyze its two defining features: its stereochemistry and its protecting group strategy.

Stereochemical Dynamics: Trans vs. Cis

The spatial orientation of the 3-hydroxymethyl and 4-amino substituents directly dictates the molecule's ability to interface with a biological target.

  • The Trans Advantage: In the trans configuration, both substituents adopt a thermodynamically favored equatorial-equatorial orientation. This extended conformation allows the molecule to reach deeply into narrow binding pockets (such as the ATP-binding hinge region of kinases) to establish crucial hydrogen bonds[2].

  • The Cis Limitation: Conversely, the cis isomer forces an axial-equatorial orientation, creating a compacted conformation that frequently results in steric clashes with the receptor walls, drastically reducing binding affinity.

G cluster_0 trans-Isomer (Equatorial-Equatorial) cluster_1 cis-Isomer (Axial-Equatorial) T1 Extended Conformation T2 Optimal H-Bonding (Target Binding Pocket) T1->T2 C1 Compacted Conformation C2 Steric Clash / Sub-optimal Binding C1->C2

Diagram illustrating the stereochemical impact of trans vs cis isomers on target receptor binding.

Protecting Group Orthogonality: N-Benzyl vs. N-Boc

The selection of an N-Benzyl (Bn) protecting group over a tert-butyloxycarbonyl (Boc) group is driven by the need for orthogonal reactivity during late-stage functionalization. If the primary 4-amino group requires functionalization via harsh acidic conditions (e.g., specific peptide couplings) or generates acidic byproducts (e.g., SNAr with heteroaryl chlorides), an N-Boc group will prematurely cleave. The N-Benzyl group, however, is highly stable to both strong acids and strong nucleophiles, ensuring the piperidine nitrogen remains masked until the precise moment of catalytic hydrogenation.

Quantitative Benchmarking Data

The following table summarizes the comparative metrics of these scaffolds during API development:

Parametertrans-N-Benzyl Variantcis-N-Benzyl Varianttrans-N-Boc Variant
Stereochemistry Equatorial-EquatorialAxial-EquatorialEquatorial-Equatorial
Target Binding Fit Optimal (Extended)Sub-optimal (Steric Clash)Optimal (Extended)
Acid Stability High (Stable to TFA/HCl)High (Stable to TFA/HCl)Low (Cleaves in TFA/HCl)
Base Stability HighHighHigh
Deprotection Method H₂, Pd/C (Neutral/Acidic)H₂, Pd/C (Neutral/Acidic)TFA or HCl (Strongly Acidic)

Self-Validating Experimental Protocols

The following step-by-step methodologies outline the standard workflow for utilizing trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine in late-stage API synthesis. Every step is designed as a self-validating system to ensure absolute trustworthiness in the generated data.

G A trans-4-Amino-1-benzyl- 3-hydroxymethyl piperidine (Starting Scaffold) B Amidation / SNAr (4-NH2 Functionalization) A->B Step 1 (Orthogonal) C N-Benzyl Deprotection (H2, Pd/C) B->C Step 2 (Cleavage) D Final API (e.g., Kinase Inhibitor) C->D Step 3 (Purification)

Step-by-step synthetic workflow demonstrating orthogonal deprotection for API development.

Phase 1: Chemoselective 4-Amino Functionalization (SNAr)

Objective : Couple the primary 4-amino group with a heteroaryl chloride while leaving the 3-hydroxymethyl and N-benzyl groups intact. Causality : We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. This choice is critical: it effectively scavenges the HCl byproduct generated during the reaction without competing with the primary amine for the electrophilic heteroaryl chloride.

Step-by-Step Protocol :

  • Dissolve trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (1.0 eq) and the target heteroaryl chloride (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) dropwise at 0°C to safely control the exothermic acid-base quenching.

  • Elevate the temperature to 80°C and stir for 4 hours.

  • Self-Validation Check : Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass ([M+H]⁺ = 221.16 m/z)[3] completely shifts to the expected product mass. Concurrently, perform a TLC (DCM:MeOH 9:1) stained with ninhydrin; the disappearance of the deep purple spot confirms that no unreacted primary amine remains.

Phase 2: N-Debenzylation via Catalytic Hydrogenation

Objective : Remove the N-benzyl protecting group to unmask the secondary piperidine amine, preparing it for final API salt formation. Causality : Palladium on Carbon (Pd/C) with hydrogen gas is selected to cleanly cleave the benzyl group. Crucially, acetic acid is added as a co-solvent. The newly liberated secondary amine is a strong Lewis base that can coordinate to the palladium surface, acting as a catalyst poison. Acetic acid protonates the amine in situ, preventing catalyst deactivation and driving the reaction to 100% conversion.

Step-by-Step Protocol :

  • Dissolve the intermediate from Phase 1 in a Methanol/Acetic Acid mixture (9:1 v/v).

  • Carefully add 10% Pd/C (0.1 eq by weight) under a strict argon atmosphere to prevent solvent combustion.

  • Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 12 hours at room temperature.

  • Self-Validation Check : Filter a 0.5 mL aliquot through a 0.22 µm PTFE syringe filter to completely remove the Pd/C particulates. Analyze the filtrate via LC-MS. The definitive disappearance of the benzyl mass fragment (-90 Da) provides absolute confirmation of successful deprotection.

References

  • Title: Recent developments towards the synthesis of paroxetine: A 3,4-disubstituted piperidine. Source: ResearchGate.
  • Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Source: ACS Publications.
  • Title: Trans-4-amino-1-benzyl-3-hydroxymethyl piperidine (C13H20N2O). Source: PubChemLite.

Sources

Safety & Regulatory Compliance

Safety

trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine As drug development professionals and application scientists, we frequently utilize highly functionalized bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine

As drug development professionals and application scientists, we frequently utilize highly functionalized building blocks like trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine (CAS 1260670-31-2 / 1177198-30-9) in complex synthetic workflows. While its unique structural motif—a piperidine ring substituted with a primary amine, a benzyl group, and a hydroxymethyl group—makes it invaluable for library synthesis, these exact features dictate a rigorous, highly specific approach to its environmental management and disposal.

This guide provides the mechanistic rationale and operational protocols required to safely manage this compound, ensuring full compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Mechanistic Risk Assessment & Causality

To design an effective disposal strategy, we must first understand the causality behind the compound's hazards:

  • Diamine Basicity & Corrosivity: The presence of both a secondary amine (within the piperidine ring) and a primary amine makes this compound a strong organic base[1]. If introduced to acidic waste streams, it can trigger a violent exothermic neutralization reaction, potentially over-pressurizing waste carboys.

  • Enhanced Lipophilicity: The N-benzyl group significantly increases the molecule's partition coefficient (Log P). Operationally, this means the compound can rapidly penetrate standard latex gloves and dermal layers, acting as a vector for systemic toxicity[2].

  • Environmental Persistence: Piperidine derivatives exhibit high toxicity to aquatic life and resist rapid biodegradation[3]. Drain disposal is strictly prohibited; the compound must be captured and subjected to high-temperature incineration to break down the nitrogenous framework into manageable NOx gases, which are then scrubbed by the disposal facility[1].

Physicochemical & Regulatory Data Summary

The following table synthesizes the critical quantitative data and regulatory thresholds that must govern your laboratory's waste management plan for this compound.

ParameterValue / CharacteristicOperational Implication
Molecular Formula C13H20N2OHigh nitrogen content; generates hazardous NOx upon incineration[1].
Aqueous pH (est.) 10.5 - 12.0 (Strong Base)RCRA Corrosive; incompatible with acidic waste streams[4].
SAA Volume Limit 55 Gallons (per waste stream)Mandates routine transfer from the lab to a Central Accumulation Area (CAA)[5].
LQG Storage Limit 90 DaysStrict chronological tracking required on all waste labels[6].
PPE Breakthrough < 10 mins (Latex) / > 240 mins (Nitrile)Nitrile or neoprene gloves are mandatory for all handling[2].

Operational Disposal Protocols

The following self-validating protocols ensure that every step of the disposal process contains an internal check, preventing downstream chemical incompatibilities.

Protocol A: Routine Waste Segregation & SAA Storage
  • Waste Characterization (Self-Validation Step): Before transferring waste, verify the pH of the solution using indicator paper. Ensure the receiving waste carboy is designated exclusively for basic organic waste. Never add this compound to a carboy containing halogenated solvents or strong mineral acids.

  • Containment Selection: Transfer the waste into a High-Density Polyethylene (HDPE) container. Causality: Prolonged storage of strong organic bases in glass can lead to silicate etching and container embrittlement. HDPE provides superior chemical resistance for basic amines.

  • Venting: Equip the waste carboy with a pressure-relieving vented cap to prevent gas buildup from unintended trace reactions.

  • RCRA Labeling: Immediately affix an EPA-compliant Hazardous Waste tag[7]. The label must explicitly state:

    • Full Chemical Name: "trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine" (Do not use abbreviations or structural acronyms).

    • Hazards: Check "Toxic" and "Corrosive".

  • SAA Placement: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, ensuring secondary containment (e.g., a spill tray) is utilized[5].

Protocol B: Emergency Spill Response & Decontamination
  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate vicinity. Increase local exhaust ventilation (fume hood flow) to clear basic, irritating vapors[3].

  • PPE Donning: Responders must wear heavy-duty nitrile gloves, a chemical splash apron, and tightly sealed safety goggles[2].

  • Inert Absorption: Surround and cover the spill with an inert, siliceous absorbent such as vermiculite or dry sand. Causality: Do not use combustible materials like sawdust; the basic nature of the amine combined with potential atmospheric oxygen can trigger an exothermic reaction with organic particulates.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste bucket.

  • Surface Decontamination (Self-Validation Step): Wash the affected surface with a dilute, mild acid (e.g., 5% citric acid) to neutralize residual free base, followed by a soap and water wash. Swab the area with a wet pH strip to validate that the surface has returned to a neutral pH (7.0).

Waste Management Workflow

The following decision matrix outlines the logical flow for processing trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine waste within an academic or commercial laboratory setting.

G Start Waste Generation: trans-4-Amino-1-benzyl- 3-hydroxymethyl piperidine State Determine Physical State Start->State Solid Solid / Powder Form State->Solid Liquid Liquid / Solvent Solution State->Liquid SolidDisp Collect in double-sealed HDPE container Solid->SolidDisp LiquidDisp Verify Solvent Compatibility (Strictly Avoid Acids) Liquid->LiquidDisp Label Apply EPA RCRA Hazardous Waste Label SolidDisp->Label LiquidCollect Transfer to vented organic waste carboy LiquidDisp->LiquidCollect LiquidCollect->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Incineration Licensed Off-site Incineration SAA->Incineration

Decision matrix for piperidine derivative waste segregation and disposal.

Regulatory Compliance & Subpart K

For academic and research institutions, the EPA's RCRA Subpart K provides alternative, flexible requirements for managing laboratory waste[8]. Under Subpart K, trained environmental health and safety (EHS) professionals can make the final hazardous waste determination at a Central Accumulation Area rather than relying on individual researchers at the bench. However, regardless of your facility's generator status, trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine must be treated as a characteristic hazardous waste due to its toxicity and corrosivity[4]. Ensure that your facility's EPA identification number is active and that all waste is removed by a licensed contractor within your specific generator time limits (e.g., 90 days for Large Quantity Generators)[6].

References

  • Case Western Reserve University. "How to Dispose of Chemical Waste | Environmental Health and Safety." CWRU EHS Policies.[Link]

  • Columbia University. "Hazardous Waste Determination." Columbia Research EHS. [Link]

  • United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA RCRA Guidance.[Link]

  • American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS Public Policy Statements.[Link]

  • Medical Laboratory Management. "Laboratory Waste Management: The New Regulations." MedLabMag. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
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trans-4-Amino-1-benzyl-3-hydroxymethyl piperidine
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